(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Description
Properties
IUPAC Name |
[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQMWQUXNMGDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718469 | |
| Record name | [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041026-55-4 | |
| Record name | [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
An In-Depth Technical Guide to (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 1041026-55-4) is a functionally rich synthetic intermediate that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, centered on a strained four-membered azetidine ring, provides a rigid scaffold that is increasingly sought after in modern drug design. The molecule is strategically equipped with three distinct functional groups: a primary bromomethyl group, a primary hydroxymethyl group, and a tosyl-protected nitrogen. This trifecta of reactivity makes it a versatile precursor for constructing complex molecular frameworks, particularly spirocyclic systems designed to explore novel chemical space.[2]
This guide offers a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic pathway, its reactivity profile, and its strategic importance as an intermediate for advanced chemical entities like 2,6-diazaspiro[3.3]heptanes, which serve as important piperazine surrogates.[2]
Section 1: Core Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, reactivity, and compatibility with various reaction conditions.
Quantitative Physicochemical Data
The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1041026-55-4 | [3] |
| Molecular Formula | C₁₂H₁₆BrNO₃S | [3][4] |
| Molecular Weight | 334.23 g/mol | [3][4] |
| Physical Form | White solid | [3] |
| Melting Point | 85-88 °C | [3] |
| Boiling Point | 462.7 ± 51.0 °C (Predicted) | [3] |
| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.82 ± 0.10 (Predicted, for the alcohol group) | [3] |
| Storage Temperature | 2-8°C | [3] |
Structural Analysis
The compound's structure is the source of its synthetic versatility. The central quaternary carbon atom is part of the strained azetidine ring, which imparts specific conformational rigidity.
Caption: Structure of this compound.
X-ray crystallography data reveals a triclinic crystal system.[2] The internal bond angles of the azetidine ring deviate significantly from the ideal sp³ hybridization, a characteristic of strained four-membered rings. For instance, the C10—N1—C8 and C10—C9—C8 angles are reported as 91.8(2)° and 87.2(3)°, respectively.[2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which is a critical consideration for its solid-state properties and solubility.[2]
Section 2: Synthesis and Purification
A reliable and scalable synthesis is paramount for any building block. The most authoritative reported synthesis involves the acid-mediated ring-opening of a spirocyclic oxetane precursor.[2]
Synthetic Rationale
The choice of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane as the starting material is strategic. This precursor already contains the core azetidine ring with the required tosyl protection. The oxetane ring is susceptible to electrophilic attack and ring-opening under acidic conditions. Using hydrobromic acid serves a dual purpose: it provides the proton source to activate the oxetane oxygen and the bromide nucleophile to open the ring, thereby installing the bromomethyl and hydroxymethyl functionalities at the C3 position in a single, efficient step.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol
The following protocol is adapted from the published experimental procedure by Wuitschik et al. and further reported in crystallographic studies.[2]
Materials and Equipment:
-
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
-
Hydrobromic acid (HBr), ~33% in acetic acid (AcOH)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq, e.g., 31.5 mmol, 7.99 g) in anhydrous diethyl ether (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In a separate addition funnel, prepare a solution of hydrobromic acid (~33% in AcOH, 1.12 eq, e.g., 35.25 mmol, 6 mL) in diethyl ether (e.g., 55 mL). Add this HBr solution dropwise to the stirring suspension over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C). Stir for an additional 45 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ (e.g., 300 mL) to quench the acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous phase with an additional portion of diethyl ether (e.g., 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude product.
-
Purification: The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Section 3: Chemical Reactivity and Handling
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular diversity.
Caption: Key reactivity pathways of the title compound.
Reactivity Profile
-
Bromomethyl Group (-CH₂Br): As a primary alkyl bromide, this group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, such as azides, amines, thiols, and cyanides, to introduce new functional groups. This is often the first site of modification in a synthetic sequence.
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol can act as a nucleophile or be transformed into other functionalities. It can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, providing further handles for molecular elaboration.
-
Tosyl Group (-Ts): The tosyl group serves as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen, preventing it from interfering in reactions. While stable to many conditions, it can be removed if the free secondary amine is desired later in the synthesis.
Safe Handling and Storage
The compound must be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as toxic if swallowed (H301) and causes serious eye irritation (H319).[3] It may also cause skin irritation (H315).
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[3]
Section 4: Applications in Drug Discovery and Development
The primary application of this compound is as an intermediate for creating more complex, three-dimensional molecules for drug discovery programs.[1][5]
Its most significant role is in the synthesis of 2,6-diazaspiro[3.3]heptanes. These spirocyclic diamines are considered conformationally restricted analogues and bioisosteres of piperazine.[2] The piperazine motif is ubiquitous in pharmaceuticals, but its conformational flexibility can be a liability. By replacing it with a rigid spirocyclic scaffold, medicinal chemists can:
-
Improve Potency and Selectivity: Locking the pharmacophoric elements in a specific orientation can enhance binding affinity to the target protein and reduce off-target effects.
-
Modulate Physicochemical Properties: The spirocyclic core can alter properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2]
The synthesis of these spirocycles typically involves an initial Sₙ2 reaction at the bromomethyl group with a nitrogen nucleophile, followed by subsequent chemical steps to form the second ring.
Conclusion
This compound is a high-value synthetic intermediate whose well-defined structure and orthogonal reactivity provide a reliable platform for innovation in medicinal chemistry. Its physicochemical properties are well-characterized, and its synthesis is robust and scalable. For drug development professionals, this compound represents a key entry point into the synthesis of conformationally constrained scaffolds, such as diazaspiro[3.3]heptanes, which are instrumental in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
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Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]
-
Safety Data Sheet. Thor Specialities (UK) LTD. [Link]
-
[3-(Bromomethyl)-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
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- 3. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol | 1041026-55-4 [chemicalbook.com]
- 4. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. FCKeditor - Resources Browser [ohiotech.edu]
An In-depth Technical Guide to the Structural and Conformational Analysis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a key synthetic intermediate whose unique structural and conformational properties are of significant interest in medicinal chemistry and drug design. The rigid, yet tunable, four-membered azetidine core, coupled with its specific functionalization, offers a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive analysis of the structural features and conformational dynamics of this molecule, integrating data from single-crystal X-ray diffraction with principles of conformational analysis and spectroscopic techniques. Detailed experimental protocols for structural elucidation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of computational modeling as a predictive tool.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in modern drug discovery.[1][2] Their growing importance stems from their ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to enhanced target affinity and selectivity.[3][4] The inherent ring strain of the azetidine core, while contributing to its unique chemical reactivity, also bestows a degree of conformational rigidity that is advantageous for pre-organizing substituents for optimal interaction with biological targets.[4][5]
The subject of this guide, this compound, is a strategically functionalized azetidine derivative. The tosyl group at the nitrogen atom serves as a common protecting group and can influence the ring's electronic properties and conformation. The geminal bromomethyl and hydroxymethyl substituents at the C3 position provide versatile handles for further synthetic elaboration, making this molecule a valuable building block for creating diverse chemical libraries.[6] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rationally designing novel molecules with desired biological activities.
Structural Analysis: Insights from the Solid State
The most definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The crystal structure of this compound has been determined, providing a precise and detailed picture of its solid-state conformation.[7]
Key Structural Parameters from X-ray Crystallography
The crystal structure reveals an asymmetric unit containing two independent molecules. The core azetidine ring in both molecules adopts a nearly planar conformation. This is a notable feature, as unsubstituted azetidine is known to have a puckered conformation in the gas phase.[8] The planarity in the solid state is likely influenced by the steric demands of the bulky substituents at the C3 position and the tosyl group at the nitrogen, as well as crystal packing forces.
The bond angles within the azetidine ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons, a direct consequence of the ring strain. For instance, the C10—N1—C8 and C10—C9—C8 bond angles are reported to be 91.8(2)° and 87.2(3)°, respectively. The orientation of the tosyl group relative to the azetidine ring is also a key structural feature. In the crystal structure, the mean plane of the azetidine ring is twisted with respect to the plane of the benzene ring of the tosyl group by approximately 75.2(2)° and 73.6(2)° in the two independent molecules.
Table 1: Selected Crystallographic Data for this compound [7]
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆BrNO₃S |
| Molecular Weight | 334.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6290 (9) |
| b (Å) | 12.4888 (17) |
| c (Å) | 18.166 (2) |
| α (°) | 109.922 (12) |
| β (°) | 95.811 (12) |
| γ (°) | 90.199 (12) |
| Volume (ų) | 1405.5 (3) |
| Z | 4 |
Conformational Analysis in Solution
While the solid-state structure provides a static snapshot, the conformation of a molecule in solution can be more dynamic. The azetidine ring, even when substituted, can undergo a puckering motion, leading to an equilibrium between different conformations. The preferred conformation in solution is dictated by a delicate balance of steric and electronic effects.
Azetidine Ring Puckering
The four-membered azetidine ring is not perfectly flat and can exist in a puckered conformation to alleviate torsional strain. This puckering is often described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[8] For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.
In the case of this compound, the two bulky substituents at the C3 position will play a dominant role in determining the ring's conformation. It is highly probable that the azetidine ring will adopt a puckered conformation in solution that minimizes steric interactions between these substituents and the protons on the C2 and C4 atoms. A pseudo-equatorial orientation of the larger bromomethyl and hydroxymethyl groups would be sterically favored.
Influence of the N-Tosyl Group
The bulky and electron-withdrawing tosyl group at the nitrogen atom also significantly influences the ring's conformation. The sulfonamide nitrogen has a lower barrier to inversion compared to a typical amine, which can affect the puckering of the ring. The orientation of the tosyl group relative to the azetidine ring will be a key conformational feature, with steric hindrance between the ortho-hydrogens of the phenyl ring and the C2/C4 protons of the azetidine ring playing a crucial role.
Experimental Protocols for Structural and Conformational Analysis
A multi-faceted approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a thorough structural and conformational analysis.
Single-Crystal X-ray Diffraction
This technique provides the most accurate and detailed three-dimensional structure of the molecule in the solid state.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallography.
Step-by-Step Methodology:
-
Synthesis and Purification: Synthesize this compound according to established literature procedures.[7][9] Purify the compound to >98% purity, as confirmed by NMR and mass spectrometry.
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using software packages like SHELX.[7] Refine the structural model to obtain accurate atomic coordinates, bond lengths, angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.
Key NMR Experiments for Conformational Analysis
Caption: Key NMR experiments for structural analysis.
Step-by-Step Methodology and Expected Observations:
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methylene protons of the azetidine ring, the bromomethyl and hydroxymethyl protons, and the methyl group of the tosyl moiety. The diastereotopic nature of the azetidine ring protons (at C2 and C4) should result in complex multiplets.
-
¹³C NMR: The spectrum will show signals for all unique carbon atoms in the molecule, providing information about the carbon skeleton.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton scalar couplings, helping to assign the signals of the azetidine ring protons and their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most important experiments for conformational analysis in solution.[10][11][12][13] They detect through-space interactions between protons that are close to each other (< 5 Å). By analyzing the NOE/ROE cross-peaks, one can determine the relative orientation of the substituents and the puckering of the azetidine ring. For example, NOEs between the protons of the tosyl group and the azetidine ring protons would provide information about the rotational preference of the tosyl group.
-
Computational Modeling
Computational chemistry provides a powerful means to predict and rationalize the conformational preferences of molecules.[2][14]
Computational Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
- 14. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
Technical Guide: Spectroscopic Analysis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
A Predictive Approach to ¹H and ¹³C NMR Spectral Interpretation for Structural Verification
Abstract
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a key trifunctional building block in medicinal chemistry and drug discovery, notable for its strained azetidine core, a nucleofugic bromide, and a primary alcohol.[1][2] Its utility in the synthesis of novel scaffolds necessitates unambiguous structural confirmation. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. As a senior application scientist, this document moves beyond a simple recitation of data, explaining the causal relationships between the molecule's unique structural features—such as ring strain and substituent effects—and the resulting spectroscopic data. We present a detailed, step-by-step protocol for experimental data acquisition, designed to be a self-validating system for researchers. This guide is intended for chemists, researchers, and drug development professionals who require a robust framework for interpreting the NMR data of this and structurally related compounds.
Molecular Structure and its Spectroscopic Implications
The functionality of this compound is dictated by the interplay of its three core components: the tosyl-protected azetidine ring, the bromomethyl group, and the hydroxymethyl group, all connected to a central quaternary carbon. Understanding this architecture is paramount to predicting its NMR spectrum.
The tosyl (p-toluenesulfonyl) group acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the azetidine nitrogen and, by extension, the ring protons. The four-membered azetidine ring is subject to considerable angle strain, which alters the hybridization of its atoms and affects the chemical shifts and coupling constants of the ring protons.[3] The two methylene groups on the azetidine ring are diastereotopic, meaning the protons within each CH₂ group are chemically non-equivalent and will exhibit distinct signals and mutual (geminal) coupling.
Figure 1: Key functional components of this compound.
Predicted ¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum in CDCl₃ is expected to show seven distinct signals. The rationale for the chemical shift (δ), multiplicity, and integration of each signal is detailed below.
-
Tosyl Group - Aromatic Protons (δ ≈ 7.35 and 7.75 ppm): The para-substituted aromatic ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H_Ar (ortho to -CH₃): These two protons will appear as a doublet around δ 7.35 ppm.
-
H_Ar (ortho to -SO₂): The strong electron-withdrawing sulfonyl group deshields these two protons, shifting them downfield to approximately δ 7.75 ppm. Both signals will integrate to 2H.
-
-
Tosyl Group - Methyl Protons (δ ≈ 2.45 ppm): The methyl group on the aromatic ring is a singlet and typically appears around δ 2.45 ppm. This signal will integrate to 3H.
-
Azetidine Ring Protons (δ ≈ 3.8 - 4.2 ppm): The two methylene groups on the azetidine ring (C2 and C4) are chemically equivalent by symmetry but the protons within each group are diastereotopic. They are adjacent to the electron-withdrawing tosyl-substituted nitrogen. This will result in two complex signals. For simplicity, we can predict them as two sets of signals, each integrating to 2H. Due to geminal and vicinal coupling, they will likely appear as complex multiplets, possibly overlapping doublets of doublets, in the δ 3.8-4.2 ppm range. The exact chemical shift is influenced by the ring strain and the deshielding effect of the nitrogen atom.[4]
-
Bromomethyl Protons (-CH₂Br, δ ≈ 3.70 ppm): The protons of the bromomethyl group are adjacent to the electronegative bromine atom, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons for coupling. Its predicted chemical shift is around δ 3.70 ppm, integrating to 2H.[5][6]
-
Hydroxymethyl Protons (-CH₂OH, δ ≈ 3.90 ppm): These protons are attached to a carbon bonded to an oxygen atom, which is strongly deshielding. This signal will appear as a singlet (or a doublet if coupling to the -OH proton is observed) at approximately δ 3.90 ppm, integrating to 2H.[7]
-
Hydroxyl Proton (-OH, δ ≈ 1.5 - 3.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[8][9] It typically appears as a broad singlet that will integrate to 1H. This peak can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
-
Tosyl Group Carbons:
-
Methyl Carbon (-CH₃): Expected around δ 21.5 ppm.
-
Aromatic Carbons (-C₆H₄-): Four signals are expected. The carbon attached to the methyl group (C_ipso) around δ 145 ppm, the carbon attached to the sulfonyl group (C_ipso) around δ 135 ppm, and the two pairs of ortho/meta carbons between δ 127-130 ppm.[10]
-
-
Azetidine Ring Carbons:
-
Methylene Carbons (-CH₂-N-): The two equivalent methylene carbons of the azetidine ring are attached to the nitrogen, placing their signal around δ 55-60 ppm.[11][12]
-
Quaternary Carbon (-C-): The central quaternary carbon, bonded to four other carbons/heteroatoms, will likely have a chemical shift in the range of δ 65-75 ppm. Quaternary carbons often show weaker signals in ¹³C NMR.
-
-
Substituent Carbons:
-
Bromomethyl Carbon (-CH₂Br): The carbon attached to the bromine atom is expected to appear in the δ 35-45 ppm range.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon bearing the hydroxyl group is significantly deshielded and typically appears in the δ 60-70 ppm range.[7]
-
Summary of Predicted Spectroscopic Data
| Assignment | Predicted ¹H NMR (δ, ppm) | Multiplicity | Integration | Predicted ¹³C NMR (δ, ppm) |
| Tosyl -CH₃ | ~ 2.45 | Singlet | 3H | ~ 21.5 |
| Tosyl Ar-H (ortho to CH₃) | ~ 7.35 | Doublet | 2H | ~ 130.0 |
| Tosyl Ar-H (ortho to SO₂) | ~ 7.75 | Doublet | 2H | ~ 127.5 |
| Tosyl Ar-C (ipso to CH₃) | - | - | - | ~ 145.0 |
| Tosyl Ar-C (ipso to SO₂) | - | - | - | ~ 135.0 |
| Azetidine -CH₂- | ~ 3.8 - 4.2 | Multiplet | 4H | ~ 58.0 |
| Quaternary C | - | - | - | ~ 70.0 |
| -CH₂Br | ~ 3.70 | Singlet | 2H | ~ 40.0 |
| -CH₂OH | ~ 3.90 | Singlet | 2H | ~ 65.0 |
| -OH | ~ 1.5 - 3.0 (variable) | Broad Singlet | 1H | - |
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating methodology for obtaining high-quality NMR spectra of the title compound.
Figure 2: Standard workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.
-
-
Instrumental Setup & Data Acquisition (using a 400 MHz spectrometer as an example):
-
Insert the NMR tube into a spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is crucial for sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard 1D proton spectrum using a 30° or 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (D1) of at least 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
A longer acquisition time will be necessary; acquire 1024-4096 scans depending on sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction (both zero- and first-order) to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR, set the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, set the CDCl₃ triplet center peak to δ 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
-
Conclusion
The structural verification of this compound via NMR spectroscopy relies on the identification of a unique set of signals corresponding to its distinct chemical environments. Key verification points include the AA'BB' pattern of the tosyl ring, the characteristic singlet for the tosyl methyl group, and the distinct signals for the diastereotopic azetidine protons and the two methylene substituents (-CH₂Br and -CH₂OH). This predictive guide, combined with the rigorous experimental protocol provided, offers researchers a reliable framework for confirming the identity and purity of this valuable synthetic intermediate, ensuring confidence in subsequent stages of drug development and chemical synthesis.
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K. Tori, et al. "N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[5][7][7]HEPTANE DERIVATIVES". Canadian Journal of Chemistry, 1964.
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Foreword: The Azetidine Ring - A Privileged Scaffold Activated by the Tosyl Group
An In-Depth Technical Guide to the Reactivity Profile of N-Tosyl-Protected Azetidines
To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, this guide offers a deep dive into the chemistry of N-tosyl-protected azetidines. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable scaffolds in medicinal chemistry, offering a unique three-dimensional chemical space that can lead to improved pharmacokinetic properties.[1][2][3] The inherent reactivity of the azetidine ring is driven by significant ring strain, yet it is notably more stable and easier to handle than its three-membered counterpart, the aziridine.[4]
The strategic installation of a p-toluenesulfonyl (tosyl) group on the nitrogen atom is the key that unlocks the synthetic potential of this heterocycle. The tosyl group serves a dual purpose:
-
Activation: As a potent electron-withdrawing group, it significantly reduces the electron density on the nitrogen, which in turn enhances the electrophilicity of the ring's carbon atoms. This activation is crucial for making the otherwise stable azetidine ring susceptible to a variety of chemical transformations.[5]
-
Leaving Group: The tosylate anion is an excellent leaving group due to the charge delocalization through resonance across the sulfonyl group and the aromatic ring.[6] This property is fundamental to the diverse reactivity patterns discussed herein.
This guide moves beyond a simple recitation of reactions. It is designed to provide a senior application scientist's perspective on the causality behind the reactivity, the strategic choices in experimental design, and the practical application of these powerful building blocks.
Section 1: Synthesis of N-Tosyl Azetidines
A robust understanding of the reactivity profile begins with an appreciation for the synthesis of the core scaffold. The most common and reliable methods for preparing enantiopure N-tosylazetidines involve the intramolecular cyclization of γ-amino alcohols.
A prevalent strategy starts from readily available α-amino acids. The process typically involves reduction of the amino acid to the corresponding amino alcohol, protection of the amine with a tosyl group, conversion of the alcohol to a good leaving group (often another tosylate), and subsequent base-mediated intramolecular cyclization.[7] A more streamlined approach involves the direct conversion of N-tosyl-γ-amino alcohols to the corresponding N-tosylazetidines.
Experimental Protocol: Synthesis of 2-Aryl-N-Tosylazetidines
This protocol, adapted from the work of Ghorai et al., demonstrates a general and high-yielding route to 2-aryl-N-tosylazetidines.[8]
Step 1: Synthesis of N-Tosyl-β-aminoesters
-
Generate lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78 °C.
-
Add tert-butyl acetate to the LDA solution to form the ester enolate.
-
React the enolate with an N-tosylarylaldimine at -78 °C for 2 hours to yield the substituted N-tosyl-β-aminoester.
Step 2: Reduction to γ-Amino Alcohols
-
Reduce the N-tosyl-β-aminoester product from Step 1 using lithium aluminum hydride (LAH) in THF at 0 °C to room temperature for 1 hour.
Step 3: Intramolecular Cyclization
-
To the resulting γ-amino alcohol, add tosyl chloride (TsCl) and potassium hydroxide (KOH) in THF.
-
Reflux the mixture for 30 minutes to effect cyclization, affording the final 2-aryl-N-tosylazetidine in excellent yield.
Caption: General synthetic pathway to N-tosyl azetidines.
Section 2: The Core Reactivity - Nucleophilic Ring-Opening
The most significant and synthetically useful aspect of the N-tosylazetidine reactivity profile is its susceptibility to nucleophilic ring-opening. The activation provided by the tosyl group allows the strained four-membered ring to be opened by a wide array of nucleophiles, providing linear γ-functionalized amine derivatives.
Mechanism and Regioselectivity
The ring-opening typically proceeds via an S_N2 or S_N2-like mechanism. A critical aspect of this reaction is the regioselectivity—the choice between nucleophilic attack at the C-2 versus the C-4 position. This selectivity is governed by a combination of steric and electronic factors.
For 2-aryl-N-tosylazetidines, the reaction is often highly regioselective. Nucleophilic attack preferentially occurs at the C-2 (benzylic) position.[8] This preference is attributed to the stabilization of the developing negative charge in the transition state by the adjacent aryl group, indicating significant carbocationic character at the benzylic carbon.[8][9]
The Role of Lewis Acid Catalysis
While some strong nucleophiles can open the ring directly, the reaction is often sluggish. The introduction of a Lewis acid catalyst dramatically enhances the reactivity. Lewis acids, such as Zinc Iodide (ZnI₂), Silver(I) salts, or Boron Trifluoride Etherate (BF₃·OEt₂), coordinate to the nitrogen atom or the sulfonyl oxygens.[8][10][11] This coordination further polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making the azetidine a much better substrate for nucleophilic attack.
Caption: Workflow for Lewis acid-catalyzed ring-opening.
Scope of Nucleophiles
A wide variety of nucleophiles have been successfully employed in the ring-opening of N-tosylazetidines, highlighting the versatility of this reaction.
| Nucleophile Source | Lewis Acid / Catalyst | Nucleophile Type | Resulting Product | Reference(s) |
| ZnI₂ | ZnI₂ | Halide (I⁻) | γ-Iodoamines | [8] |
| Tetrabutylammonium Halides | None / Lewis Acid | Halide (F⁻, Cl⁻) | γ-Haloamines | [12][13] |
| Thiols (R-SH) | Ag(I) | Sulfur (RS⁻) | γ-Thioamines | [10][11] |
| Alcohols (R-OH) | Ag(I) | Oxygen (RO⁻) | γ-Alkoxyamines | [10][11] |
| Amines (R₂NH) | Ag(I) | Nitrogen (R₂N⁻) | 1,3-Diamines | [10][11] |
| Aryl Borates | None | Oxygen (ArO⁻) | γ-Aryloxyamines | [9] |
Experimental Protocol: ZnI₂-Mediated Ring-Opening with Iodide
This protocol describes the highly regioselective ring-opening of a 2-aryl-N-tosylazetidine to form a γ-iodoamine.[8]
-
Dissolve the 2-aryl-N-tosylazetidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add zinc iodide (ZnI₂, 1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture for the time specified by reaction monitoring (e.g., TLC, typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to yield the pure γ-iodoamine.
Section 3: Cycloaddition Reactions - The 1,4-Dipole Synthon
Beyond simple ring-opening, N-tosylazetidines can participate in formal cycloaddition reactions, acting as masked 1,4-dipoles. This reactivity provides a powerful pathway to construct six-membered nitrogen-containing heterocycles, such as tetrahydropyrimidines.[8][14][15]
Mechanism: The [4+2] Cycloaddition with Nitriles
When a 2-aryl-N-tosylazetidine is treated with a strong Lewis acid like BF₃·OEt₂ in the presence of a nitrile, a formal [4+2] cycloaddition occurs. The proposed mechanism involves the Lewis acid activating the azetidine, leading to the cleavage of the C2-N bond to form a zwitterionic 1,4-dipole intermediate.[15]
The nitrile, acting as a dipolarophile, attacks the benzylic cation in a Ritter-type fashion, forming a nitrilium ion intermediate. Subsequent intramolecular attack by the sulfonamide nitrogen onto the nitrilium carbon closes the six-membered ring, affording the tetrahydropyrimidine product after workup.[14][15]
Caption: Proposed mechanism for the [4+2] cycloaddition.
This reaction is highly dependent on the electronic nature of the substituents. Electron-donating groups on the C-2 aryl substituent (e.g., p-methoxy) stabilize the benzylic cation, accelerating the reaction.[14] This causality provides a clear path for optimizing reaction conditions based on the substrate.
Conclusion: A Versatile Tool for Modern Synthesis
The N-tosylazetidine scaffold is far more than a simple heterocyclic building block; it is a versatile and highly reactive intermediate. The tosyl group transforms it into a powerhouse for constructing complex, nitrogen-containing molecules. By understanding the fundamental principles of its activation—primarily through Lewis acid catalysis—and its primary modes of reactivity—nucleophilic ring-opening and formal cycloadditions—researchers can harness its power for applications ranging from methodology development to the synthesis of novel pharmaceutical candidates. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective and strategic implementation of N-tosylazetidine chemistry in your research endeavors.
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- Nucleophile-Directed Selective Transformation of cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into Aziridines, Azetidines, and Benzo-Fused Dithianes, Oxathianes, Dioxanes, and (Thio)morpholines.
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The Dual-Faceted Role of the Bromomethyl Group in Modulating Azetidine Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] The introduction of a bromomethyl group onto the azetidine ring profoundly influences its reactivity, serving as both a versatile synthetic handle for further functionalization and a key determinant of the ring's stability and reaction pathways. This technical guide provides a comprehensive analysis of the multifaceted role of the bromomethyl group in azetidine chemistry. We will explore its impact on nucleophilic substitution reactions, the propensity for ring-opening under various conditions, and the strategic application of this functionality in the synthesis of complex molecular architectures relevant to drug discovery.
Introduction: The Azetidine Moiety in Modern Drug Discovery
Azetidines are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[4][5] Their inherent ring strain, while less pronounced than that of aziridines, endows them with a unique reactivity profile that can be harnessed for diverse synthetic transformations.[6][7][8] This strained ring system also imparts a degree of rigidity, which can be advantageous for optimizing ligand-protein interactions.[2] Several marketed drugs, including the calcium channel blocker azelnipidine and the MEK inhibitor cobimetinib, feature the azetidine core, highlighting its therapeutic relevance.
The functionalization of the azetidine ring is crucial for modulating its biological activity and pharmacokinetic properties. The bromomethyl group, in particular, stands out as a key substituent due to the inherent reactivity of the carbon-bromine bond. This guide will delve into the chemical principles governing the reactivity of bromomethyl-substituted azetidines, providing insights for their strategic utilization in synthetic and medicinal chemistry programs.
The Bromomethyl Group as a Latent Electrophile: A Gateway to Diverse Functionality
The primary role of the bromomethyl group is to serve as an electrophilic center, readily undergoing nucleophilic substitution reactions. This reactivity is a cornerstone for the elaboration of the azetidine scaffold, allowing for the introduction of a wide array of functional groups.
Nucleophilic Substitution Reactions: Mechanism and Scope
The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism.[9] This results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Causality Behind Experimental Choices: The choice of solvent is critical in these reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby enhancing its reactivity.[9][10]
Common nucleophiles employed in the functionalization of bromomethyl azetidines include:
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to introduce ether and ester linkages.
-
Nitrogen Nucleophiles: Amines, azides, and heterocycles are frequently used to install new nitrogen-containing functionalities. The use of azide followed by reduction is a common strategy for the clean introduction of a primary amine.[9]
-
Sulfur Nucleophiles: Thiols and thiophenols react readily to form thioethers.
-
Carbon Nucleophiles: Enolates, cyanides, and organometallic reagents can be employed to form new carbon-carbon bonds, enabling chain extension and the construction of more complex molecular frameworks.[9]
Table 1: Representative Nucleophilic Substitution Reactions of Bromomethyl Azetidines
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH | Hydroxymethyl |
| Alkoxide | NaOMe | Methoxymethyl |
| Carboxylate | NaOAc | Acetoxymethyl |
| Amine | NH3, RNH2 | Aminomethyl |
| Azide | NaN3 | Azidomethyl |
| Thiolate | NaSPh | Phenylthiomethyl |
| Cyanide | NaCN | Cyanomethyl |
Experimental Protocol: General Procedure for Nucleophilic Substitution of 1-Boc-3-(bromomethyl)azetidine
This protocol outlines a general method for the substitution reaction, which should be optimized for specific nucleophiles.
-
Preparation: To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added the nucleophile (1.1-1.5 eq). If the nucleophile is not an anion, a non-nucleophilic base (e.g., K2CO3, Cs2CO3) may be required to facilitate the reaction.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Trustworthiness of the Protocol: The use of an N-protected starting material, such as 1-Boc-3-(bromomethyl)azetidine, is crucial. The Boc (tert-butyloxycarbonyl) group deactivates the azetidine nitrogen, preventing it from acting as a nucleophile and participating in undesired side reactions like self-quaternization or polymerization.[11]
The Influence of the Bromomethyl Group on Ring Reactivity
Beyond its role as a synthetic handle, the bromomethyl group also exerts a significant electronic influence on the azetidine ring itself, modulating its stability and susceptibility to ring-opening reactions.
Inductive Effects and Ring Strain
The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.[12] This effect propagates through the carbon framework, influencing the bond strengths and electron density within the four-membered ring.[12] This can increase the inherent ring strain of the azetidine, making it more susceptible to nucleophilic attack at the ring carbons.[7][12][13]
Ring-Opening Reactions: A Competing Pathway
The increased ring strain and the presence of a good leaving group (bromide) can facilitate ring-opening reactions, particularly under conditions that promote the formation of an azetidinium ion intermediate.[14][15][16]
3.2.1. Intramolecular Cyclization and Rearrangement
In some cases, the bromomethyl group can participate in intramolecular reactions. For instance, under certain conditions, rearrangement to a more stable pyrrolidine ring system can occur, although this is less common than intermolecular reactions. The formation of a bicyclic aziridinium ion intermediate has been proposed in the rearrangement of 2-bromomethyl-2-methylaziridines to azetidines, highlighting the potential for such rearrangements in strained ring systems.[10]
3.2.2. Nucleophilic Ring-Opening of Azetidinium Ions
When the azetidine nitrogen is quaternized, for example, by alkylation or protonation under acidic conditions, the resulting azetidinium ion is highly susceptible to nucleophilic attack.[14][15][16] The regioselectivity of the ring-opening is influenced by both steric and electronic factors.[14][17]
-
Electronic Effects: Nucleophilic attack often occurs at the carbon atom that can best stabilize a partial positive charge in the transition state.
-
Steric Effects: In the absence of strong electronic directing groups, nucleophiles will typically attack the less sterically hindered carbon atom adjacent to the nitrogen.[15][17]
Diagram Caption: Generalized workflow for azetidinium ion formation and subsequent nucleophilic ring-opening.
Strategic Applications in Drug Discovery and Complex Molecule Synthesis
The dual reactivity of the bromomethyl group makes it a powerful tool in the design and synthesis of novel therapeutic agents.
Synthesis of Substituted Azetidines as Bioisosteres
The ability to easily displace the bromide with a variety of nucleophiles allows for the rapid generation of libraries of 3-substituted azetidines.[1] These compounds can serve as bioisosteres for other cyclic and acyclic moieties, enabling the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Elaboration to More Complex Scaffolds
The bromomethyl group can serve as a linchpin for the construction of more complex molecular architectures. For example, it can be used to tether the azetidine ring to other pharmacophoric elements or to initiate cyclization reactions to form fused or spirocyclic ring systems.
Diagram Caption: Synthetic workflow for the elaboration of 3-substituted azetidines.
Conclusion
The bromomethyl group plays a pivotal, dual role in the chemistry of azetidines. It serves as a highly effective electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution, and its electron-withdrawing nature modulates the stability and reactivity of the azetidine ring itself. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in the design and synthesis of novel bioactive molecules. The strategic manipulation of the reactivity conferred by the bromomethyl group will undoubtedly continue to be a valuable asset in the ongoing quest for new and improved therapeutics.
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Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
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Jacobsen, E. N., & Co-workers. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(42), 13684–13689. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719. [Link]
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Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]
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Investigating the Acidic Stability of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: A Mechanistic and Methodological Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates.[1][2] However, the inherent ring strain of this four-membered heterocycle raises critical questions about its chemical stability, particularly under the acidic conditions encountered during synthetic workups, formulation, and gastrointestinal transit.[2] This technical guide provides a comprehensive analysis of the stability of a key synthetic intermediate, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, under acidic stress. We delve into the theoretical factors governing its stability, postulate the primary degradation pathways, and present a detailed, self-validating experimental protocol for conducting a forced degradation study. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to understand and mitigate potential stability liabilities associated with substituted azetidines.
Introduction: The Azetidine Conundrum
The Rise of a Strained Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in drug discovery.[1] Their unique, rigid structure allows for precise vectoral orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The replacement of larger, more flexible rings with an azetidine moiety can also improve metabolic stability and other pharmacokinetic parameters.[2]
The Subject Molecule: this compound
The title compound is a versatile intermediate used in the synthesis of more complex molecules.[3][4] Its structure features a 3,3-disubstituted azetidine ring, which is protected on the nitrogen atom by a p-toluenesulfonyl (tosyl) group. The bromomethyl and hydroxymethyl groups provide reactive handles for further synthetic elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1041026-55-4 | [5][6][7] |
| Molecular Formula | C₁₂H₁₆BrNO₃S | [5][6][7] |
| Molecular Weight | 334.23 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 85-88 °C | [6] |
The Imperative of Acid Stability Assessment
The journey of a drug molecule from synthesis to therapeutic action often involves exposure to acidic environments. Understanding the stability of this compound is therefore not an academic exercise but a critical step in risk mitigation. Potential liabilities include:
-
Degradation during acidic reaction conditions in multi-step syntheses.
-
Instability in acidic formulation excipients .
-
Degradation in the low pH environment of the stomach for orally administered drugs.
Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9]
Theoretical Framework: Governing Factors of Stability
The stability of the N-tosylazetidine ring is a balance of several competing factors.
-
Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them more susceptible to ring-opening reactions than their five-membered pyrrolidine counterparts.[1] This strain is the primary driving force for degradation.
-
The N-Tosyl Group: The strongly electron-withdrawing nature of the tosyl group has a profound effect. It significantly decreases the basicity of the azetidine nitrogen. This makes the nitrogen less likely to be protonated, which is often the initiating step in acid-catalyzed degradation.[2] However, this protection is not absolute and can be overcome under sufficiently acidic conditions.
-
The Azetidinium Ion Intermediate: The critical step in acid-catalyzed degradation is the protonation of the azetidine nitrogen to form a highly strained and reactive azetidinium ion.[10][11] This intermediate is highly susceptible to nucleophilic attack, leading to ring cleavage.
-
Substituent Effects: The C3-substituents (bromomethyl and methanol) can influence reactivity through steric hindrance and potential intramolecular interactions. While the hydroxyl group could theoretically act as an intramolecular nucleophile, direct attack by an external nucleophile on the azetidinium ion is generally considered more probable.
Postulated Degradation Pathways Under Acidic Conditions
Based on established chemical principles for strained heterocycles and sulfonamides, two primary degradation pathways are postulated.
Pathway A: Acid-Catalyzed Ring Opening (Major Pathway)
This pathway is considered the most likely route of degradation due to the inherent ring strain. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides.[12][13]
-
Protonation: The azetidine nitrogen is protonated by an acid (H-A) to form the key azetidinium ion intermediate.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., H₂O, Cl⁻) attacks one of the electrophilic ring carbons (C2 or C4). This attack occurs via a backside mechanism, similar to an Sₙ2 reaction.
-
Ring Opening: The C-N bond cleaves, relieving the ring strain and forming a stable, acyclic product.
Caption: Postulated mechanism for acid-catalyzed ring opening.
Pathway B: N-Detosylation (Minor Pathway)
The hydrolysis of the sulfonamide bond is another potential degradation route. While sulfonamides are generally stable, their cleavage can be forced under strong acidic conditions at elevated temperatures.[14][15]
-
Protonation: Protonation occurs on either the sulfonyl oxygen or the nitrogen atom.
-
Nucleophilic Attack: Water attacks the sulfur atom of the sulfonyl group.
-
Cleavage: The S-N bond is cleaved to release the de-tosylated azetidine and p-toluenesulfonic acid.
This pathway is generally slower than ring-opening for strained systems. The resulting free azetidine would be highly unstable and likely undergo immediate subsequent reactions.
Experimental Design: A Forced Degradation Study Protocol
This section outlines a robust, step-by-step protocol for conducting a forced degradation study. The objective is to generate a sufficient level of degradation (typically 5-20%) to allow for the reliable detection and identification of degradation products without completely consuming the parent compound.[8]
Materials and Reagents
Table 2: Materials and Reagents for Forced Degradation Study
| Material/Reagent | Grade/Purity | Purpose |
| This compound | >98% | Test Article |
| Hydrochloric Acid (HCl) | ACS Grade | Acid Stressor |
| Sodium Hydroxide (NaOH) | ACS Grade | Neutralizing Agent |
| Acetonitrile (ACN) | HPLC Grade | Solvent/Mobile Phase |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Water | HPLC/Type I | Solvent/Mobile Phase |
| Volumetric flasks, pipettes, vials | Class A | Accurate Measurement |
Step-by-Step Experimental Protocol
-
Stock Solution Preparation: Accurately prepare a stock solution of the test article at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Causality: Using an organic co-solvent ensures complete dissolution of the typically hydrophobic parent compound.
-
Acid Stress Conditions:
-
Label three sets of vials: "0.1 M HCl RT," "0.1 M HCl 50°C," and "Control."
-
To the "HCl" vials, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.
-
To the "Control" vial, add 1 mL of the stock solution and 1 mL of water.
-
-
Incubation: Place the "50°C" set in a calibrated oven or water bath. Leave the "RT" and "Control" sets at room temperature (20-25°C).
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching the Reaction: Immediately neutralize the withdrawn acidic samples by adding a stoichiometric amount of base (e.g., 100 µL of 0.1 M NaOH) to stop further degradation.[16] Causality: Quenching is critical to ensure that the observed degradation is representative of the specific time point and does not continue during sample workup and analysis.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL) and transfer to HPLC vials.
Experimental Workflow Visualization
Caption: General workflow for the forced degradation study.
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to quantify the parent compound, and to identify and characterize any degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for stability studies. A stability-indicating method must be able to resolve the parent peak from all degradation product peaks and any excipients.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Strong organic solvent for elution. |
| Gradient | 10% to 90% B over 20 min | A broad gradient is necessary to elute both the polar degradants and the parent. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 230 nm | Wavelength where the tosyl group provides strong UV absorbance. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for identifying unknown degradation products.[11] By coupling the separation power of HPLC with the detection power of mass spectrometry, one can obtain the mass-to-charge ratio (m/z) of each eluting peak. This information is crucial for proposing molecular formulas for the degradants, which, when combined with the known reaction conditions, allows for the elucidation of their structures and the overall degradation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure confirmation of major degradation products, isolation via preparative HPLC followed by NMR analysis is the gold standard.[2][11] ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC), can provide definitive structural connectivity.
Data Interpretation and Analysis
-
Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample using the peak area from the HPLC chromatogram.
-
Identify Degradants: Compare the LC-MS data of stressed samples to the control. Any new peaks are potential degradation products. Analyze their mass spectra to determine their molecular weights.
-
Propose Structures: Based on the molecular weight of a degradant and the postulated Pathway A (Ring Opening), propose a likely structure. For example, if a degradant has a mass corresponding to the parent molecule + 18 amu (the mass of water), this strongly supports a hydrolysis-mediated ring-opening mechanism.
-
Map the Pathway: Correlate the identified structures back to the proposed mechanisms to build a complete picture of the compound's stability profile.
Table 4: Example Summary of Forced Degradation Results
| Condition | Time (h) | Parent Remaining (%) | Major Degradant (m/z) | Postulated Identity |
| 0.1 M HCl, RT | 24 | 98.2 | - | - |
| 0.1 M HCl, 50°C | 8 | 85.1 | 352.2 (M+H)⁺ | Ring-Opened Hydrolysis Product |
| 0.1 M HCl, 50°C | 24 | 65.7 | 352.2 (M+H)⁺ | Ring-Opened Hydrolysis Product |
Conclusion and Forward Look
This guide establishes that this compound, like many strained heterocycles, is susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary degradation mechanism is anticipated to be an acid-catalyzed, hydrolysis-mediated ring-opening, initiated by the formation of a critical azetidinium ion intermediate. The N-tosyl group provides a degree of protection by reducing nitrogen basicity, but this is insufficient to ensure stability under harsh acidic stress.
The experimental and analytical protocols detailed herein provide a comprehensive framework for scientists to systematically evaluate this stability, identify potential liabilities early in the development process, and build a foundational understanding of the molecule's behavior. Such knowledge is paramount for making informed decisions in process chemistry, formulation development, and candidate selection, ultimately contributing to the successful advancement of robust and stable drug candidates.
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Bruice, T. C., & Butler, A. R. (1977). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
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Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
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Zahid, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
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Kluger, R., & Lam, C. W. (1977). Intramolecular catalysis of sulfonamide hydrolysis. 3. Intramolecular acid-catalyzed hydrolysis of (Z)-2-carboxy-N-methyl-N-phenylethenesulfonamide and N-methyl-N-phenylmaleamic acid under conditions of varying water ordering effects. The Journal of Organic Chemistry. Available at: [Link]
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Searle, G. H., & Toh, H. C. (1952). The Cleavage of Sulfonamides. Journal of the American Chemical Society. Available at: [Link]
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Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-8. Available at: [Link]
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Chem-Impex International. (n.d.). [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol. Chem-Impex. Available at: [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Argemi, A., et al. (2020). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. ResearchGate. Available at: [Link]
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Cernijenko, A., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Bohrium. Available at: [Link]
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Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601–1606. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Garima, Srivastava, V. P., & Yadav, L. D. S. (2014). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry. Available at: [Link]
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Li, J.-T., & Chen, G.-F. (2012). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1385. Available at: [Link]
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Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Available at: [Link]
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Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol in Organic Solvents
Abstract
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a highly functionalized azetidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Understanding its solubility profile in organic solvents is paramount for its effective use in reaction design, purification, and formulation development. Low solubility can lead to unpredictable results and increased development costs, while a well-characterized profile enables streamlined and scalable processes.[2][3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of the molecule's structural components with a detailed, field-proven experimental protocol for accurate solubility measurement. While specific quantitative data for this novel compound is not publicly available, this document provides researchers with the predictive logic and methodological rigor necessary to establish a robust solubility profile.
Introduction: The Strategic Importance of Solubility
In the realm of drug discovery and synthetic chemistry, solubility is a critical physicochemical property that dictates the viability of a compound for further development.[4][5] For a complex building block like this compound, which possesses multiple reactive sites, its ability to dissolve in a given solvent system governs reaction kinetics, influences purification strategies such as crystallization, and is a key consideration for formulation.[4][6] A poorly understood solubility profile can lead to failed reactions, difficult purifications, and inaccurate biological assays.[3] This guide, therefore, serves as a foundational resource for scientists, enabling a proactive approach to handling this promising synthetic intermediate.
Theoretical Solubility Prediction: A Structure-Based Analysis
Predicting the solubility of a molecule can be achieved by dissecting its structure and analyzing the contribution of each functional group to its overall polarity and intermolecular interactions.[7][8] The structure of this compound presents a fascinating interplay of polar and nonpolar characteristics.
Molecular Structure:
-
Azetidine Ring: This four-membered nitrogen-containing heterocycle is strained and polar.[9][10] The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[11]
-
Hydroxyl Group (-CH₂OH): This is a primary alcohol functional group. The hydroxyl (-OH) moiety is strongly polar and is capable of both donating and accepting hydrogen bonds.[12] This feature is a dominant driver for solubility in polar protic solvents like alcohols and water.[13][14]
-
Tosyl Group (p-toluenesulfonyl, Ts): This group consists of a phenyl ring attached to a sulfonyl group. While the sulfonyl group (SO₂) is polar, the aromatic ring is nonpolar and bulky.[15] The tosyl group significantly increases the nonpolar character of the molecule, suggesting better solubility in solvents with moderate to low polarity and limiting solubility in highly polar, aqueous environments.[16][17]
-
Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polarizable, contributing to dipole-dipole interactions. This group adds to the overall molecular weight and size.
Predicted Solubility Trends:
Based on this analysis, the following trends can be predicted:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar parts of the molecule without being disrupted by the bulky nonpolar tosyl group.
-
Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The alcohol group of the solute can form strong hydrogen bonds with these solvents.[18][19] However, the large tosyl group may limit miscibility compared to smaller alcohols.
-
Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform. These solvents can engage in dipole-dipole interactions and are effective at dissolving moderately polar compounds.
-
Low to Negligible Solubility: Expected in nonpolar solvents like Hexane, Toluene, and Diethyl Ether. The strong polar interactions from the hydroxyl and sulfonyl groups cannot be overcome by the weak van der Waals forces offered by these solvents.
This predictive framework is crucial for initial solvent screening and experimental design.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][20][21] It is a robust and reliable technique that involves saturating a solvent with a solute over a defined period and then quantifying the concentration of the dissolved compound.[2][22]
Experimental Workflow
The workflow for the shake-flask method is a systematic process designed to ensure that a true equilibrium is reached and measured accurately.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Dichloromethane, Toluene, Hexane)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of 2 mL glass vials. An amount that is visually in excess after dissolution is sufficient (e.g., ~10-20 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[22][23]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any remaining solid particulates.[20]
-
Dilution: Accurately perform a serial dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method.[24][25] Determine the concentration by comparing the peak area to a pre-established calibration curve of the compound in the same solvent.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in mg/mL or mol/L.
Hypothetical Data and Interpretation
While experimental data must be generated empirically, we can present a hypothetical but plausible solubility profile based on the theoretical principles discussed earlier. This serves as an illustrative example of how to structure and interpret the results.
Tabulated Solubility Data (Hypothetical)
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility (mg/mL) at 25°C |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 200 |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | > 150 | |
| Polar Protic | Methanol (MeOH) | 5.1 | Donor/Acceptor | 80 - 120 |
| Ethanol (EtOH) | 4.3 | Donor/Acceptor | 40 - 70 | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | 25 - 50 |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | Acceptor | 15 - 30 |
| Aromatic | Toluene | 2.4 | None | < 5 |
| Aliphatic | n-Hexane | 0.1 | None | < 1 |
Interpreting the Relationship Between Solvent Properties and Solubility
The solubility of a compound is a direct function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's intermolecular forces.
Caption: Relationship between molecular features and solvent interactions.
This diagram illustrates the core principle: "like dissolves like." The polar functional groups of the target molecule, especially the hydroxyl group, can form strong hydrogen bonds with polar protic and aprotic solvents, leading to high solubility.[12] Conversely, the molecule's overall polarity is too high for it to be effectively solvated by nonpolar solvents, where only weak van der Waals forces are at play, resulting in poor solubility. The bulky, nonpolar tosyl group slightly reduces the affinity for highly ordered hydrogen-bonding networks (like water), but it is well-solvated by larger polar aprotic solvents like DMSO.
Conclusion
A thorough understanding and experimental determination of the solubility of this compound are essential for its successful application in research and development. By combining a theoretical structural analysis with the robust shake-flask experimental method, researchers can build a reliable solubility profile. This guide provides the necessary predictive framework and a detailed protocol to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating the path of discovery.
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Solubility of Things. Azetidine.
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
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A Technical Guide to the Synthesis of 3,3-Disubstituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, particularly those with a 3,3-disubstituted pattern, have emerged as crucial structural motifs in medicinal chemistry. Their unique conformational constraints and ability to serve as bioisosteres for larger or more flexible groups have cemented their role in the development of novel therapeutics. The inherent ring strain of the four-membered ring imparts both metabolic stability and a distinct three-dimensional geometry that can significantly enhance pharmacological properties.[1][2][3] However, the synthesis of these strained scaffolds, especially with geminal substitution at the C3-position, presents considerable challenges.[1] This guide provides an in-depth analysis of the core synthetic strategies for constructing 3,3-disubstituted azetidines, offering insights into the mechanistic underpinnings of each method and providing detailed, actionable protocols for their implementation.
Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines
The azetidine ring is a privileged scaffold in drug discovery, appearing in a range of FDA-approved drugs.[1] Its utility stems from its ability to impart favorable physicochemical properties, such as increased metabolic stability and improved aqueous solubility, while providing rigid structural vectors for substituent placement. The 3,3-disubstituted pattern is of particular interest as it introduces a quaternary center, a feature that can lock in bioactive conformations and explore previously inaccessible chemical space.
Traditional synthetic routes often struggle with poor functional group tolerance or require multi-step sequences, limiting the rapid generation of diverse compound libraries for screening.[1] Consequently, the development of modular and efficient methods for the synthesis of these valuable building blocks is an area of intense research. This guide will explore the primary methodologies that have proven effective in this endeavor.
Core Synthetic Strategies
The construction of the 3,3-disubstituted azetidine core can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substituents, available starting materials, and scalability requirements.
Intramolecular Cyclization
Intramolecular cyclization is one of the most common and reliable methods for forming the azetidine ring.[1][4] This strategy typically involves a 1,3-difunctionalized propane backbone, where an amine nucleophile displaces a leaving group at the γ-position.
Mechanism and Rationale: The reaction proceeds via an intramolecular SN2 mechanism. The key to a successful cyclization is the activation of the γ-hydroxyl or a similar group to create a good leaving group (e.g., mesylate, tosylate, or halide). The choice of base and solvent is critical to favor the desired cyclization over competing side reactions like intermolecular polymerization or elimination.[4]
A powerful advancement in this area is the use of Lewis acids, such as La(OTf)₃, to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to functionalized azetidines.[5] Another innovative approach involves the palladium(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds, which forges the C-N bond directly.[2]
dot
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction)
The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers the most direct route to the azetidine core.[6][7] Historically, these reactions have been challenging due to the rapid relaxation of the excited imine, leading to low yields and competing side reactions.[8][9]
Modern Advances: Recent breakthroughs have utilized visible-light photoredox catalysis to overcome these limitations.[6][10] By employing a suitable photocatalyst, the reaction can proceed under mild conditions with a broad substrate scope.[10][11] Schindler's work on the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an iridium photocatalyst, is a prime example of this powerful strategy.[2][10] This method allows for the construction of highly functionalized azetidines that are readily deprotected to reveal the free azetidine.[10]
dot
Caption: Mechanism of a visible light-mediated aza Paternò-Büchi reaction.
Functionalization of Pre-existing Azetidine Scaffolds
An alternative to de novo ring construction is the modification of an existing azetidine ring. This approach is particularly useful for late-stage functionalization in a drug discovery program.
Key Methods:
-
Azetidinylation Reagents: A modular approach involves using "azetidinylation reagents," such as azetidinyl trichloroacetimidates, which can react with a wide range of nucleophiles under mild, scandium-catalyzed conditions.[1][12] This allows for the direct attachment of the 3,3-disubstituted azetidine moiety to other complex molecules.
-
From Azetidin-3-one: Commercially available N-Boc-azetidin-3-one serves as a versatile starting point. Reaction with organometallic reagents (e.g., Grignard or organolithium) generates 3-hydroxy-3-substituted azetidines. These intermediates can then undergo a second substitution, for instance, via a Friedel-Crafts alkylation, to install the second C3-substituent.[13]
-
Strain-Release Functionalization: Highly strained 1-azabicyclo[1.1.0]butanes (ABBs) can react with various nucleophiles in a strain-release process to stereospecifically generate 3-substituted azetidines.[14][15]
Comparative Analysis of Synthetic Strategies
The selection of an appropriate synthetic route depends on several factors. The table below provides a comparative overview to guide this decision-making process.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Intramolecular Cyclization | Reliable, well-established, good for specific targets. | Can require multi-step precursor synthesis, potential for side reactions. | Scale-up synthesis where starting materials are readily accessible. |
| [2+2] Cycloaddition | Highly convergent, direct, broad substrate scope with modern methods. | Can have stereoselectivity challenges, requires specialized photochemical equipment. | Rapid library synthesis and accessing complex substitution patterns.[6][10] |
| Azetidinylation Reagents | Modular, excellent for late-stage functionalization, mild conditions.[1] | The azetidinylation reagent itself requires synthesis. | Attaching the azetidine motif to existing complex molecules or APIs. |
| From Azetidin-3-one | Utilizes a commercially available starting material, straightforward transformations. | Limited to substituents that can be introduced via organometallic or Friedel-Crafts reactions.[13] | Synthesis of 3-aryl-3-alkyl or 3,3-diaryl azetidines. |
Detailed Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Azetidine via Modular Azetidinylation
This protocol is adapted from the scandium-catalyzed reaction of an azetidine trichloroacetimidate ester with a nucleophile.[1]
Materials:
-
Azetidine trichloroacetimidate ester (1.0 eq)
-
Nucleophile (e.g., indole, 1.5 eq)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
To a flame-dried flask under an argon atmosphere, add Sc(OTf)₃ (10 mol%), activated 4Å molecular sieves (approx. 100 mg per 0.2 mmol substrate), the azetidine trichloroacetimidate ester (1.0 eq), and the nucleophile (1.5 eq).[1]
-
Add anhydrous CH₂Cl₂ via syringe.[1]
-
Stir the reaction mixture at 35 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting azetidine ester (typically ~12 hours), cool the reaction to room temperature.[1]
Purification:
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.[1][4]
Protocol 2: Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a general procedure for the two-step mesylation and cyclization of a γ-amino alcohol.[4]
Step A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane under an argon atmosphere and cool to 0 °C.[4]
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.[4]
-
Monitor by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.[4]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.[4]
Step B: Cyclization
-
Dissolve the crude mesylate from Step A in a suitable solvent (e.g., THF or DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the final azetidine.
Future Outlook
The synthesis of 3,3-disubstituted azetidines continues to be an evolving field. Future directions will likely focus on the development of enantioselective methods, the use of flow chemistry for safer and more scalable photochemical reactions, and the application of novel catalytic systems, such as dual photoredox and nickel catalysis, to forge challenging C-C and C-N bonds.[16][17] These innovations will further empower medicinal chemists to harness the full potential of this valuable heterocyclic scaffold in the design of next-generation therapeutics.
References
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available from: [Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. American Chemical Society. Available from: [Link]
-
Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry. Available from: [Link]
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Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. PubMed. Available from: [Link]
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Synthesis of 3,3-Diarylazetidines. CORE. Available from: [Link]
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Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Available from: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. EconPapers. Available from: [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. Available from: [Link]
-
[2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts. Available from: [Link]
-
Photochemical Flow Synthesis of 3-Hydroxyazetidines. ResearchGate. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available from: [Link]
-
The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. Available from: [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. Available from: [Link]
-
Photochemical Approaches to Azetidines. Nottingham ePrints. Available from: [Link]
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Methodological & Application
Application Note: A Guided Protocol for the Synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern medicinal chemistry.[1][2][3] Their inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and binding affinity.[4] The target molecule of this guide, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, is a highly valuable bifunctional building block.[5][6] It incorporates a nucleophilic hydroxyl group and an electrophilic bromomethyl group on a rigid azetidine core, enabling sequential and site-selective elaboration into more complex molecular architectures for drug discovery programs.
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the commercially available [3-(hydroxymethyl)azetidin-3-yl]methanol. The narrative emphasizes the chemical principles behind procedural choices, ensuring a robust and reproducible methodology for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The synthetic approach is a straightforward two-step process. The first step involves the protection of the azetidine nitrogen with a p-toluenesulfonyl (tosyl) group. The second, and more critical step, is the selective monobromination of the resulting symmetric diol.
Sources
Application Note: Protocol for Nucleophilic Substitution on (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry. Their inherent ring strain, while making them reactive, also confers a desirable conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The incorporation of the azetidine scaffold can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable bioisosteric replacement for larger, more flexible rings like piperidines.[1] The subject of this application note, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, is a versatile building block designed for the facile introduction of the 3,3-disubstituted azetidine core into novel molecular architectures.[3] The presence of a primary bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the attachment of a wide array of functional groups. The tosyl protecting group on the azetidine nitrogen ensures stability and prevents unwanted side reactions during substitution, while the hydroxymethyl group offers another point for further diversification.
This document provides a detailed protocol for a representative nucleophilic substitution reaction on this compound, focusing on the reaction with primary amines to generate valuable spirocyclic diamine structures. The principles and procedures outlined herein can be adapted for a variety of other nucleophiles.
Reaction Overview: Synthesis of 2,6-Diazaspiro[3.3]heptanes
The protocol detailed below describes a two-step, one-pot process for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes. The reaction proceeds via an initial intermolecular SN2 reaction between this compound and a primary amine, followed by an intramolecular cyclization of the resulting secondary amine onto the azetidine ring. This intramolecular step is facilitated by the activation of the hydroxyl group as a better leaving group (e.g., mesylate or tosylate), followed by ring closure.
Visualizing the Workflow
The following diagram illustrates the overall synthetic strategy from the starting material to the final spirocyclic product.
Sources
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- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Novel 2-Oxa-6-azaspiro[3.3]heptane Scaffolds using (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocycles have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability.[1][2] The rigid nature of spirocyclic systems allows for precise orientation of substituents in three-dimensional space, making them attractive scaffolds for drug design.[3][4] Among the various classes of spirocycles, those incorporating the azetidine moiety are of particular interest.[5][6][7] The strained four-membered azetidine ring can impart desirable physicochemical properties to a molecule, including increased solubility and improved pharmacokinetic profiles.[8][9]
This application note provides a detailed protocol for the synthesis of a novel 2-oxa-6-azaspiro[3.3]heptane derivative, a valuable building block for drug discovery, utilizing the readily available starting material, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol. This method is based on a robust intramolecular Williamson ether synthesis, a reliable and well-established reaction for the formation of cyclic ethers.[10]
Mechanistic Rationale
The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core from this compound proceeds via an intramolecular SN2 reaction. The key steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from the primary alcohol of the starting material to form an alkoxide intermediate.
-
Intramolecular Cyclization: The resulting nucleophilic alkoxide attacks the electrophilic carbon of the bromomethyl group in an intramolecular fashion, displacing the bromide ion and forming the desired spirocyclic oxetane ring.
The tosyl group on the azetidine nitrogen serves as a crucial protecting group, preventing the nitrogen from competing in the alkylation reaction. It also enhances the stability of the azetidine ring under the reaction conditions.[11][12]
Caption: Proposed reaction mechanism for the intramolecular cyclization.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier |
| This compound | 1041026-55-4 | C₁₂H₁₆BrNO₃S | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | Fisher Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Fisher Scientific |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Fisher Scientific |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
Data Presentation
| Entry | Starting Material | Product | Expected Yield (%) |
| 1 | This compound | 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 75-85 |
Yields are estimated based on similar intramolecular cyclization reactions and may vary depending on the reaction scale and purification efficiency.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature | Continue stirring at room temperature for a longer duration or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Inactive base | Use fresh, high-quality sodium hydride. | |
| Formation of intermolecular side products | Reaction concentration is too high | Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor intramolecular cyclization. |
| Low yield after work-up | Product is water-soluble | If the product has significant water solubility, perform additional extractions of the aqueous layer. |
| Degradation on silica gel | Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivate the silica gel with triethylamine. |
Post-Synthetic Modification: Deprotection of the Tosyl Group
The tosyl group can be removed to provide the free secondary amine, which can be further functionalized. A common method for the deprotection of N-tosyl azetidines is reductive cleavage.
Caption: General scheme for the deprotection of the N-tosyl group.
A variety of reducing agents can be employed for this transformation, such as magnesium in methanol or samarium(II) iodide.[13] The choice of method will depend on the other functional groups present in the molecule.
Conclusion
This application note details a practical and efficient method for the synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane from this compound. The protocol is based on a reliable intramolecular Williamson ether synthesis and provides access to a valuable spirocyclic scaffold for medicinal chemistry and drug discovery programs. The subsequent deprotection of the tosyl group allows for further diversification of this promising molecular framework.
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Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. [Link]
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Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7), e202418850. [Link]
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Bienta Ltd. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]
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Mykhailiuk, P. K. (2025). “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate. [Link]
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Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
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Enamine Ltd & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Al-Rawashdeh, A. I. M., & Sár, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13867-13886. [Link]
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James, M. J., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5233. [Link]
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Tang, D., & Che, G. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Nocquet, P.-A., Hazelard, D., & Compain, P. (2012). Synthesis of spirocyclopropyl γ-lactams by tandem intramolecular azetidine ring-opening/closing cascade reaction: synthetic and mechanistic aspects. Tetrahedron, 68(22), 4117-4128. [Link]
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Zhang, Y., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(48), 16541-16545. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47586-47606. [Link]
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Sár, C., & Al-Rawashdeh, A. I. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13867-13886. [Link]
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Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (22), 1063-1064. [Link]
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The Strategic Application of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in the design of novel therapeutics.[1] Unlike more flexible aliphatic chains or larger heterocyclic systems, the constrained nature of the azetidine ring can significantly improve a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. Furthermore, the introduction of an azetidine moiety can favorably modulate critical physicochemical properties such as aqueous solubility and lipophilicity, enhancing the overall druglikeness of a compound.[2]
This guide focuses on the versatile building block, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol (CAS: 1041026-55-4), a key intermediate for accessing the medicinally important 2-oxa-6-azaspiro[3.3]heptane scaffold. We will delve into the synthetic utility of this reagent, providing detailed protocols for its application and showcasing its role in the generation of innovative drug candidates.
Core Attributes of this compound
The synthetic potential of this compound lies in its unique trifunctional nature. The molecule possesses a nucleophilic hydroxyl group, an electrophilic bromomethyl group, and a tosyl-protected azetidine nitrogen. This arrangement allows for a sequential and controlled series of transformations, making it an ideal precursor for the construction of complex molecular architectures.
| Property | Value |
| CAS Number | 1041026-55-4 |
| Molecular Formula | C₁₂H₁₆BrNO₃S |
| Molecular Weight | 334.23 g/mol |
The tosyl group serves as an excellent protecting group for the azetidine nitrogen, rendering it stable to a variety of reaction conditions. Crucially, it also acts as a good leaving group under specific reductive conditions, allowing for the timely deprotection and subsequent functionalization of the azetidine nitrogen. The primary alcohol and the bromomethyl group are strategically positioned for intramolecular cyclization, leading to the formation of the highly valuable 2-oxa-6-azaspiro[3.3]heptane scaffold.
Application Protocol I: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
The primary application of this compound is its conversion to 6-tosyl-2-oxa-6-azaspiro[3.3]heptane via an intramolecular Williamson ether synthesis. This reaction proceeds smoothly under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide that subsequently displaces the bromide ion.
Experimental Protocol:
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add potassium hydroxide (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane as a white solid.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a cost-effective and efficient base for this transformation. Sodium hydride can also be used for a more rapid reaction, but requires more stringent anhydrous conditions.
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the starting material and facilitates the Sₙ2 reaction.
-
Temperature: Starting the reaction at 0 °C allows for controlled deprotonation before the intramolecular cyclization proceeds at room temperature.
Caption: Intramolecular cyclization workflow.
Application Protocol II: N-Detosylation of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
The removal of the tosyl protecting group is a critical step to enable further derivatization of the azetidine nitrogen. Several methods are available for N-detosylation, with the choice depending on the substrate's sensitivity to the reaction conditions. A common and effective method involves the use of magnesium in methanol under sonication.[3]
Experimental Protocol:
Materials:
-
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ultrasonic bath
Procedure:
-
To a suspension of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq).
-
Place the reaction flask in an ultrasonic bath and sonicate at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove excess magnesium and magnesium salts, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-oxa-6-azaspiro[3.3]heptane. The product is often obtained as a salt (e.g., hydrochloride or oxalate) for improved stability and handling.[3]
Causality Behind Experimental Choices:
-
Reducing Agent: Magnesium in methanol provides a potent single-electron transfer system for the reductive cleavage of the N-S bond of the tosyl group.
-
Sonication: The use of ultrasound helps to activate the surface of the magnesium and accelerate the reaction.
-
Work-up: The aqueous bicarbonate wash is necessary to remove any acidic byproducts and ensure the final product is in its free base form.
Caption: N-Detosylation of the spirocyclic azetidine.
Medicinal Chemistry Applications of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold
The 2-oxa-6-azaspiro[3.3]heptane scaffold, readily accessible from this compound, is a valuable bioisostere for the morpholine ring, a common motif in many bioactive compounds. The spirocyclic nature of this scaffold introduces a defined three-dimensional geometry that can lead to improved target engagement and selectivity.[2] Furthermore, it can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or larger heterocyclic counterparts, which are desirable attributes for drug candidates.
Case Study: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a range of diseases, including Alzheimer's disease, type II diabetes, and some cancers.[4][5] The development of potent and selective GSK-3β inhibitors is a major focus of drug discovery research. The 2-oxa-6-azaspiro[3.3]heptane scaffold has been successfully incorporated into novel GSK-3β inhibitors. The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal interaction with the ATP-binding site of the enzyme.[6]
Case Study: Anti-Tuberculosis Agents
The 2-oxa-6-azaspiro[3.3]heptane moiety is a key structural component of TBI-223, a potent antibiotic drug candidate for the treatment of tuberculosis.[7] In this context, the spirocyclic scaffold replaces a more traditional heterocyclic system, leading to a compound with an improved pharmacological profile. The synthesis of a key intermediate for TBI-223 utilizes a derivative of 2-oxa-6-azaspiro[3.3]heptane, highlighting the industrial relevance of this building block.[7]
Caption: From building block to therapeutic applications.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists. Its unique trifunctional nature provides a straightforward entry into the synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold, a key bioisostere with proven utility in drug discovery. The detailed protocols and application examples provided in this guide are intended to empower researchers to leverage this powerful tool in their efforts to design and synthesize the next generation of innovative therapeutics. The strategic incorporation of this spirocyclic azetidine derivative can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of safer and more effective medicines.
References
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
-
Singh, G. S., & D’hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100115. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new motif in medicinal chemistry. Chemical Reviews, 114(17), 8257–8322. [Link]
- Sciú, A. D., et al. (2019). Pyrazolotriazines targeting GSK-3 show potential as brain permeable leads for AD treatment with potential neuroprotective properties against tau hyperphosphorylation. European Journal of Medicinal Chemistry, 180, 433-447.
-
Cooper, C. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1547. [Link]
- Martins, S., et al. (2021). Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition. Molecules, 26(16), 4867.
- Szymański, J., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(4), 2849-2870.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- Rinaudo, J. A., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Drug Discovery, 17(4), 385-398.
-
van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(07), 833-837. [Link]
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- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Primary Alcohol in (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of strategies for the derivatization of the primary alcohol in (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, a key building block in medicinal chemistry. The presence of a primary alcohol, a bromomethyl group, and a tosylated azetidine ring offers a unique chemical scaffold for the synthesis of diverse compound libraries. This document outlines detailed protocols for esterification, etherification, and oxidation reactions, with a focus on chemoselectivity and managing the reactivity of the strained azetidine ring. The rationale behind experimental choices, potential side reactions, and analytical monitoring techniques are discussed to ensure reproducible and efficient derivatization.
Introduction: The Strategic Importance of this compound
The azetidine motif is a valuable scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2][3] The title compound, this compound, is a particularly interesting synthetic intermediate due to its trifunctional nature. The primary alcohol serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). The bromomethyl group provides a reactive site for nucleophilic substitution, while the tosyl-activated azetidine ring can participate in various transformations.[4]
This guide focuses on the selective derivatization of the primary alcohol, a critical step in harnessing the full potential of this building block for creating novel therapeutic agents. Understanding the interplay between the different functional groups is paramount to achieving desired chemical transformations while maintaining the integrity of the core structure.
Foundational Chemistry: Reactivity and Stability Considerations
The chemistry of this compound is governed by the inherent properties of its functional groups.
-
Primary Alcohol: The hydroxyl group is a versatile nucleophile but a poor leaving group.[5] Its derivatization typically involves activation or reaction with electrophiles.
-
Bromomethyl Group: This is a good electrophilic site, susceptible to SN2 reactions with various nucleophiles.
-
Tosyl-Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than larger saturated heterocycles.[1][4] The electron-withdrawing tosyl group on the nitrogen atom further activates the ring towards nucleophilic attack and potential ring-opening, especially under harsh acidic or basic conditions.[4][6]
Careful selection of reaction conditions is therefore crucial to selectively target the primary alcohol without inducing unwanted side reactions at the other two sites.
Derivatization Strategies for the Primary Alcohol
This section details robust protocols for the most common and useful derivatizations of the primary alcohol in this compound.
Esterification: Introducing Diverse Acyl Groups
Esterification is a straightforward method to introduce a wide range of functional groups, influencing properties like lipophilicity and hydrogen bonding capacity.
This is a common and efficient method for forming esters.[7][8] The use of a non-nucleophilic base is critical to prevent side reactions.
Protocol 1: General Procedure for Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Aprotic to prevent reaction with the acylating agent. |
| Base | TEA, DIPEA | Scavenges the HCl or carboxylic acid byproduct.[9] |
| Temperature | 0 °C to RT | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of acylating agent | Ensures complete conversion of the alcohol. |
dot
Caption: Workflow for the acylation of the primary alcohol.
Etherification: Building Ether Linkages
Ether synthesis expands the chemical space by introducing flexible or rigid linkers. The Williamson ether synthesis is a classic and reliable method.[10]
This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. A careful choice of base is necessary to avoid elimination and other side reactions.
Protocol 2: Williamson Ether Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF or dimethylformamide (DMF) under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents that solvate the cation. |
| Base | NaH | A strong, non-nucleophilic base that irreversibly forms the alkoxide. |
| Temperature | 0 °C to RT | Controls the reaction and minimizes side reactions. |
| Alkylating Agent | Primary alkyl halides | Favors SN2 over elimination. |
dot
Caption: Williamson ether synthesis workflow.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol provides access to aldehydes and carboxylic acids, which are valuable functional groups for further elaboration, such as reductive amination or amide bond formation.
Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Protocol 3: Swern Oxidation
-
Oxalyl Chloride Activation: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise, ensuring the temperature remains below -60 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.
-
Reaction: Stir the mixture for 30-60 minutes at -78 °C.
-
Base Quench: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Work-up: Add water and separate the layers. Extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde is often used immediately in the next step.
| Parameter | Condition | Rationale |
| Oxidant | Oxalyl chloride/DMSO | Forms the reactive chlorosulfonium salt. |
| Temperature | -78 °C | Essential for the stability of the reactive intermediates. |
| Base | Triethylamine | Promotes the elimination to form the aldehyde. |
Stronger oxidizing agents can be used to directly convert the primary alcohol to a carboxylic acid.
Protocol 4: Jones Oxidation
-
Dissolution: Dissolve this compound (1.0 eq) in acetone.
-
Oxidant Addition: Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Reaction: Stir the reaction at 0 °C to room temperature for 2-4 hours.
-
Quench: Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Work-up: Remove the acetone under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
| Parameter | Condition | Rationale |
| Oxidant | Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent. |
| Solvent | Acetone | Miscible with water and stable to the oxidant. |
| Quenching | Isopropanol | Reacts with the excess chromium(VI) species. |
dot
Caption: Oxidation pathways of the primary alcohol.
Analytical Characterization
Successful derivatization should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the disappearance of the starting material's alcohol proton signal.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To observe the appearance of new functional group stretches (e.g., C=O for esters and carboxylic acids, C-O for ethers).
-
Chromatography (TLC, LC-MS, GC-MS): To assess the purity of the product and monitor the reaction progress.[11][12]
Conclusion
The derivatization of the primary alcohol in this compound offers a powerful avenue for the synthesis of novel and diverse chemical entities for drug discovery programs. By carefully selecting the appropriate reaction conditions, chemists can selectively modify the primary alcohol while preserving the integrity of the bromomethyl and tosyl-azetidine functionalities. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these synthetic transformations.
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ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
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ResearchGate. (2015, December). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Journal of Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2017, October). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
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PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
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Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
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UPB. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
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PubMed. (2013, June 28). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]
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Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
YouTube. (2019, February 11). Tosylation of Alcohols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Retrieved from [Link]
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Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
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OSTI. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Retrieved from [Link]
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YouTube. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Retrieved from [Link]
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YouTube. (2023, October 12). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. Retrieved from [Link]
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YouTube. (2018, September 20). 12.6 Elimination Dehydration. Retrieved from [Link]
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OUCI. (n.d.). Derivatization and Labeling Techniques. Retrieved from [Link]
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Scale-Up Synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: An Application Note and Protocol
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their unique conformational constraints and ability to introduce three-dimensionality make them attractive bioisosteres for larger ring systems. Specifically, 3,3-disubstituted azetidines serve as key intermediates in the synthesis of a variety of biologically active molecules. The target molecule of this application note, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, is a versatile building block, with the bromomethyl group providing a reactive handle for further functionalization, and the tosyl group serving as a robust protecting group for the azetidine nitrogen. This guide provides a comprehensive, scalable, and detailed protocol for the synthesis of this important intermediate, intended for researchers, scientists, and drug development professionals.
Rationale for the Synthetic Route
Due to the absence of a direct, scalable, and published protocol for the synthesis of this compound, a robust, multi-step synthetic pathway has been devised based on established and analogous chemical transformations. The chosen route prioritizes commercially available starting materials, operational simplicity, and scalability.
The synthesis is divided into two main stages:
-
Formation of the Core Azetidine Ring System: The synthesis of the key intermediate, 1-tosyl-3,3-bis(hydroxymethyl)azetidine, is achieved starting from the readily available 2-methyl-1,3-propanediol. This involves a sequence of reactions to introduce the nitrogen atom and facilitate cyclization.
-
Selective Monobromination: The crucial step of selectively converting one of the two primary hydroxyl groups of the diol intermediate to a bromomethyl group is addressed. This transformation is critical for the utility of the final product as a synthetic intermediate.
The overall synthetic pathway is illustrated in the diagram below.
Application Notes and Protocols: (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol in Fragment-Based Drug Design
Introduction: Embracing Three-Dimensionality in Drug Discovery with a Novel Azetidine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds. This approach leverages small, low-complexity molecules, or "fragments," to explore the vast chemical space of a biological target's binding pockets. Unlike traditional high-throughput screening (HTS) which often relies on larger, more planar molecules, FBDD champions the virtue of three-dimensionality. Azetidine-containing fragments are particularly prized for their rigid, 3D scaffolds that can enhance physicochemical properties like solubility and metabolic stability, while presenting well-defined vectors for chemical elaboration.[1]
This guide focuses on the versatile building block, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol . This fragment combines the desirable rigid azetidine core with two distinct and reactive functional groups: a primary bromomethyl group and a primary hydroxyl group. This unique arrangement offers medicinal chemists a powerful tool for creating diverse libraries of 3D molecules, enabling a systematic and vectorial exploration of a target's binding site. The tosyl group on the azetidine nitrogen serves as a robust protecting group and can influence the overall electronics and stability of the scaffold.
These application notes will provide a comprehensive overview of the utility of this compound in a drug discovery campaign, from its intrinsic properties to detailed protocols for its synthetic diversification.
Physicochemical Properties and Structural Features
Understanding the inherent properties of a fragment is critical for its effective deployment in a drug discovery program. This compound is a solid at room temperature and possesses a unique combination of features that make it an attractive starting point for fragment-to-lead campaigns.
| Property | Value | Source |
| CAS Number | 1041026-55-4 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO₃S | [2] |
| Molecular Weight | 334.23 g/mol | [2] |
| Appearance | Solid | N/A |
| Boiling Point | 462.7±51.0 °C at 760 mmHg | [3] |
| Density | 1.5±0.1 g/cm³ | [3] |
The 3,3-disubstituted azetidine core imparts significant rigidity, pre-organizing the appended functional groups into defined spatial orientations. This can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity for the elaborated compounds.
Synthesis of the Parent Fragment
The parent fragment, this compound, can be synthesized from readily available starting materials. A common route involves the ring-opening of a spirocyclic precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic method.
Materials:
-
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
-
Hydrobromic acid (33% in acetic acid)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of hydrobromic acid in acetic acid (1.1 eq) dropwise to the cooled suspension over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 45 minutes.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Key Reactions and Synthetic Applications
The true power of this compound lies in its dual functionality, allowing for selective and sequential derivatization.
Derivatization of the Bromomethyl Group
The primary bromomethyl group is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities to probe different regions of a binding pocket.
Protocol 2: Synthesis of 3-((Aryloxymethyl)-1-tosylazetidin-3-yl)methanol via Williamson Ether Synthesis
This protocol describes a general procedure for the Williamson ether synthesis.[4][5] Optimization of the base and reaction temperature may be necessary for specific phenols.
Materials:
-
This compound
-
Substituted phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 3-((Aminomethyl)-1-tosylazetidin-3-yl)methanol
This protocol outlines the synthesis of secondary or tertiary amines via nucleophilic substitution. The use of excess amine can help to minimize the formation of the quaternary ammonium salt by-product.[6][7]
Materials:
-
This compound
-
Primary or secondary amine (2.0-3.0 eq)
-
Acetonitrile or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or ethanol.
-
Add the desired primary or secondary amine (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the excess amine and ammonium salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Derivatization of the Hydroxyl Group
The primary hydroxyl group provides a second vector for chemical elaboration. It can be protected to allow for further manipulation of the molecule or derivatized to introduce functionalities that can interact with the biological target.
Protocol 4: Protection of the Hydroxyl Group as a Silyl Ether
Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[8]
Materials:
-
This compound derivative
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the this compound derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere.
-
Add TBSCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Esterification of the Hydroxyl Group
Esterification of the primary alcohol can be achieved using various methods. The sterically hindered neopentyl-like nature of the alcohol may require more forcing conditions or the use of activating agents.[9][10]
Materials:
-
This compound derivative
-
Carboxylic acid (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a solution of the this compound derivative (1.0 eq), carboxylic acid (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere, add DCC or EDC (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fragment-Based Drug Design (FBDD) Workflow
The use of this compound and its derivatives fits seamlessly into a typical FBDD campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign utilizing the azetidine scaffold.
Conclusion
This compound represents a valuable and versatile fragment for modern drug discovery. Its inherent three-dimensionality, coupled with two strategically placed and orthogonally reactive functional groups, provides a powerful platform for the generation of diverse and structurally complex small molecule libraries. The protocols outlined in this guide offer a starting point for the synthetic elaboration of this scaffold, enabling researchers to systematically explore the chemical space around a biological target. The continued development and application of such well-designed 3D fragments will undoubtedly contribute to the discovery of the next generation of innovative therapeutics.
References
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Esterification of alcohols (video). Khan Academy. [Link]
-
Esterification of alcohols. YouTube. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Protection and Deprotection of Alcohol in Organic Chemistry. YouTube. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chem-Station Int. Ed.. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Nucleophilic Substitution of Amine. Chemistry Guru. [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution with amines. YouTube. [Link]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]
-
Neopentyl alcohol. Wikipedia. [Link]
- Synthetic method of neopentyl alcohol of high purity.
-
Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]
- Preparation of quinuclidine-3-methanol.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
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Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites. MDPI. [Link]
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- Polymorphes d'irbesartan.
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Protection of OH group of alcohol. SlideShare. [Link]
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This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Chemsrc.com. [Link]
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Application Notes & Protocols: Protecting Group Strategies for 3-Hydroxy-3-(bromomethyl)azetidine
Introduction: The Strategic Importance of a Challenging Scaffold
The 3-hydroxy-3-(bromomethyl)azetidine scaffold is a highly valuable, yet synthetically challenging, building block in modern medicinal chemistry. Its rigid, four-membered ring introduces a defined three-dimensional geometry into molecules, which can significantly enhance binding affinity to biological targets and improve physicochemical properties like solubility.[1][2] However, the molecule's utility is predicated on the ability to selectively functionalize its three key reactive sites: the secondary amine, the tertiary alcohol, and the primary bromide.
The inherent reactivity of these functional groups presents a classic synthetic puzzle. The nucleophilic secondary amine can interfere with reactions targeting the other sites, the tertiary alcohol is sterically hindered, and the bromomethyl group is a potent electrophile.[3] A well-designed protecting group strategy is therefore not merely a procedural step but the cornerstone of any successful synthetic campaign involving this scaffold. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the orthogonal protection of the amine and hydroxyl functionalities, enabling precise downstream modifications.
Core Strategic Considerations: Navigating Reactivity and Orthogonality
A successful strategy for protecting 3-hydroxy-3-(bromomethyl)azetidine hinges on understanding the unique challenges it presents and selecting protecting groups that can be applied and removed under specific, non-interfering conditions—a concept known as orthogonality.[4][5]
-
The Azetidine Nitrogen (N-H): The secondary amine is both nucleophilic and basic. Unprotected, it can react with electrophiles, including the molecule's own bromomethyl group, leading to self-alkylation or polymerization.[3] Protection is mandatory for most synthetic transformations. The ideal N-protecting group should be robust enough to withstand various reaction conditions but removable without degrading the strained azetidine ring.
-
The Tertiary Hydroxyl (O-H): The tertiary alcohol is a poor nucleophile due to steric hindrance from the azetidine ring and the adjacent bromomethyl group. This makes its protection challenging, often requiring more reactive reagents or harsher conditions than for primary or secondary alcohols.[6][7]
-
Orthogonal Protection: The key to success is choosing a protecting group pair for the nitrogen and oxygen that can be removed independently.[8][9] For example, an acid-labile N-protecting group combined with a fluoride-labile O-protecting group allows for the selective deprotection and functionalization of either site while the other remains masked.[4]
The following workflow provides a decision-making framework for selecting an appropriate orthogonal strategy.
Caption: Workflow for protecting group strategy.
Protection of the Azetidine Nitrogen
Protecting the azetidine nitrogen is typically the first step in any synthetic sequence. The tert-butoxycarbonyl (Boc) group is the most common and highly recommended choice due to its stability across a wide range of non-acidic conditions and its clean, acid-mediated removal.[10]
Recommended N-Protecting Group: tert-Butoxycarbonyl (Boc)
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Rationale & Insights |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane, H₂O) | Strong Acid (e.g., TFA, HCl) | Expertise: The Boc group is ideal for azetidines. It effectively deactivates the nitrogen's nucleophilicity.[3] Its removal under acidic conditions is efficient and generally does not compromise the integrity of the strained azetidine ring.[3] The reaction is high-yielding and purification is straightforward. |
| Benzyl | Bn | BnBr, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | H₂, Pd/C (Hydrogenolysis) | Insight: While effective, hydrogenolysis can sometimes be slow or lead to side reactions with other functional groups. It is less preferred than Boc unless specific orthogonality with acid-sensitive groups is required. |
| Carboxybenzyl | Cbz | CbzCl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane, H₂O) | H₂, Pd/C (Hydrogenolysis) | Insight: Similar to the Bn group, Cbz is removed via hydrogenolysis. It offers an alternative when Boc is unsuitable but carries the same potential complications.[11] |
Protocol 3.2: N-Boc Protection of 3-Hydroxy-3-(bromomethyl)azetidine
This protocol describes the robust and scalable protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Hydroxy-3-(bromomethyl)azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-hydroxy-3-(bromomethyl)azetidine hydrochloride (1.0 eq).
-
Dissolve the starting material in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq) to the solution with stirring.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of THF.[12]
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc-3-hydroxy-3-(bromomethyl)azetidine.[13]
Trustworthiness: This protocol is self-validating. The consumption of the starting material can be clearly monitored by TLC. The final product gives a distinct NMR spectrum compared to the starting material, confirming the addition of the Boc group. Expected yields are typically >90%.[13]
Protection of the Tertiary Hydroxyl Group
Protecting the sterically encumbered tertiary alcohol requires more reactive silylating agents than standard protocols. Silyl ethers are the protecting groups of choice due to their stability and, crucially, their unique fluoride-mediated deprotection mechanism, which provides perfect orthogonality with the acid-labile Boc group.[7][14]
Recommended O-Protecting Groups: Silyl Ethers
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Rationale & Insights |
| tert-Butyldimethylsilyl | TBS (or TBDMS) | TBSCl, Imidazole, DMF | TBAF, THF | Expertise: TBS is a workhorse protecting group.[15] For this hindered alcohol, using TBSCl with imidazole in DMF is effective. The resulting silyl ether is stable to a wide range of conditions but is cleanly cleaved by fluoride sources like TBAF.[16] |
| Triisopropylsilyl | TIPS | TIPSOTf, 2,6-Lutidine, DCM | TBAF, THF | Insight: The TIPS group is significantly bulkier than TBS, providing greater steric protection and enhanced stability toward acidic conditions.[15][17] For its installation on a hindered alcohol, the more reactive triflate (TIPSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is required.[7] |
Protocol 4.2: O-TBS Protection of N-Boc-3-hydroxy-3-(bromomethyl)azetidine
This protocol details the silylation of the tertiary alcohol, a critical step for enabling further chemistry.
Materials:
-
N-Boc-3-hydroxy-3-(bromomethyl)azetidine (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.5 eq)
-
Imidazole (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-(bromomethyl)azetidine in anhydrous DMF in a flame-dried, argon-purged flask.
-
Add imidazole, followed by TBSCl, at room temperature.[15]
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water (3 times) and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the fully protected azetidine.
Orthogonal Deprotection Strategy in Practice
With the molecule now bearing an acid-labile Boc group and a fluoride-labile TBS group, the researcher has complete control over which functional group to unmask for subsequent reactions.
Caption: Orthogonal deprotection pathways.
Protocol 5.1: Selective N-Boc Deprotection
-
Dissolve the fully protected azetidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature for an additional 1-2 hours.
-
Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting amine salt can often be used directly or neutralized with a mild base for further reactions.
Protocol 5.2: Selective O-TBS Deprotection
-
Dissolve the fully protected azetidine (1.0 eq) in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.[17]
-
Stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Boc protected alcohol.
References
- Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed Central.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- Protective Groups. Organic Chemistry Portal.
- Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
- Silyl Protective Groups.
- Protecting group. Wikipedia.
- Protection of Alcohol by Silyl ether. SynArchive.
- Alcohol Protecting Groups. University of Calgary.
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Amino Acid Derivatives for Peptide Synthesis. MilliporeSigma.
- Common side reactions in the synthesis of 3-(Bromomethyl)azetidine. BenchChem.
- One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
- Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermedi
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- 17.8 Protection of Alcohols. OpenStax.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 13. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 17. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Welcome to the technical support center for the purification of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with the chromatographic purification of this sensitive molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound by column chromatography.
Q1: My yield is significantly lower than expected after column chromatography. Where is my compound going?
A1: Low recovery is a frequent issue when purifying sensitive molecules like this azetidine derivative. The problem often stems from two primary sources: on-column degradation and irreversible adsorption.
-
Root Cause 1: On-Column Degradation. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can catalyze the degradation of the strained azetidine ring, which is susceptible to acid-mediated ring-opening.[1][3] The bromomethyl group can also be labile under these conditions.[4]
-
Symptoms: You may observe new, often more polar, spots on your TLC analysis of the collected fractions that were not present in the crude material. Streaking on the TLC plate is another common indicator of decomposition.[1][5]
-
Solution: Deactivate the silica gel. Pre-treating the silica gel by slurrying it in an eluent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (TEA), can neutralize the acidic sites.[1][6][7] This simple step is often sufficient to prevent degradation and significantly improve recovery.
-
-
Root Cause 2: Irreversible Adsorption. The polar nature of the hydroxyl and tosyl groups can lead to strong interactions with the silanol groups, causing some of your compound to remain permanently bound to the stationary phase.[2][8]
-
Solution: After running the column with your primary eluent, perform a "methanol purge" by flushing the column with 100% methanol or a high-polarity mixture like 10-20% methanol in dichloromethane. This will strip most strongly-adsorbed polar compounds from the silica.[9] Analyze these fractions to see if your product is present.
-
To diagnose stability issues before committing to a large-scale column, you can perform a 2D TLC test.[4][5]
Protocol: 2D TLC for Compound Stability
-
Spot a dilute solution of your crude material in the bottom-left corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[4]
Q2: My compound is streaking badly on the TLC plate and eluting as a broad band from the column. How can I improve peak shape?
A2: Peak tailing or streaking is a classic sign of non-ideal interactions between your compound and the stationary phase, often due to the basic nitrogen of the azetidine ring interacting with acidic silanol groups.[8]
-
Root Cause: The interaction between the basic nitrogen atom in the azetidine ring and the acidic silanol groups on the silica surface is a primary cause of streaking.[8] This leads to a non-uniform elution front, resulting in poor peak shape and reduced separation efficiency.
-
Solution 1: Use a Basic Modifier. As mentioned above, adding 0.5-1% triethylamine (TEA) to your mobile phase is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with fewer disruptive interactions.[6][8]
-
Solution 2: Change the Solvent System. While Hexane/Ethyl Acetate is a common starting point, it may not be optimal. A dichloromethane/methanol system can offer different selectivity and may improve peak shape for polar compounds.[8] Start with 1-2% MeOH in DCM and gradually increase polarity.
-
Solution 3: Consider an Alternative Stationary Phase. If streaking persists, your compound may be too sensitive for standard silica. Consider using a less acidic stationary phase like neutral or basic alumina, or even Florisil.[6][7]
Q3: I'm having trouble separating my product from a closely-eluting impurity. What's the best strategy?
A3: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Strategy 1: Optimize the Mobile Phase. The goal for good separation is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate.[4]
-
Fine-tune Polarity: Make small, incremental changes to your solvent ratio. For a Hexane/EtOAc system, try adjusting the ratio from 7:3 to 8:2 or 6:4.
-
Change Solvent Selectivity: If fine-tuning polarity doesn't work, switch to a different solvent system. For example, replace Ethyl Acetate with Diethyl Ether or MTBE, or switch entirely to a Dichloromethane/Methanol or Toluene/Acetone system. Different solvents interact with your compound and the silica in unique ways, which can dramatically alter the relative separation of spots.
-
-
Strategy 2: Improve Column Efficiency.
-
Dry Loading: If your compound has poor solubility in the eluent, it can broaden the initial band when loaded onto the column.[10] Dry loading circumvents this. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (3-5x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10]
-
Column Dimensions: Use a longer, thinner column for difficult separations. A general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase to purify this compound?
A1: Based on the structure, the compound is moderately polar. A good starting point for TLC analysis is a 7:3 mixture of Hexanes (or Heptane) and Ethyl Acetate.[11] This should provide a reasonable Rf value. Adjust the ratio based on the initial result to achieve an Rf of ~0.3-0.4 for the product.
| Suggested Solvent Systems | Starting Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 70 : 30 | A standard system for moderately polar compounds. |
| Dichloromethane / Methanol | 98 : 2 | Excellent for more polar compounds; add 0.5% TEA if streaking occurs.[8] |
| Toluene / Acetone | 80 : 20 | Offers different selectivity compared to ester-based systems. |
Q2: How can I visualize this compound on a TLC plate?
A2: This compound has features that allow for multiple visualization methods. Always try non-destructive methods first.
-
UV Light (Non-destructive): The tosyl group contains an aromatic ring, which is a strong UV chromophore. The compound should appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[12][13] This should be your primary method of visualization.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general stain for compounds that can be oxidized. The alcohol functional group will react readily. It will appear as a yellow or white spot on a purple background.[12][14]
-
p-Anisaldehyde Stain (Destructive): This stain is also good for visualizing alcohols and other functional groups. After dipping the plate in the stain, gentle heating with a heat gun is required.[13] The spot color can vary but is often blue, purple, or green.
Q3: Can I use reverse-phase chromatography for this purification?
A3: Yes, reverse-phase (RP) chromatography is a viable alternative, especially if you face insurmountable degradation or adsorption issues on normal-phase silica. In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar.[15] Your compound would elute with a mixture of water and an organic solvent like acetonitrile or methanol. This method is particularly useful for highly polar impurities that are difficult to remove with normal-phase chromatography.
Q4: Is the compound stable during solvent evaporation (rotovap)?
A4: this compound should be reasonably stable during concentration on a rotary evaporator. However, to minimize any potential for degradation, it is best practice to use a moderate water bath temperature (30-40 °C) and to avoid prolonged heating after the solvent has been removed. Azetidine rings, while strained, are generally stable enough for standard workup procedures provided harsh acidic or basic conditions are avoided.[3]
Visualized Workflows
General Purification Workflow
This diagram outlines the standard decision-making process for purifying the target compound.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification problems.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- BenchChem Technical Support. (n.d.). Azetidine Compound Stability.
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem Technical Support. (n.d.). Minimizing epimerization during functionalization of azetidine rings.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- BenchChem Technical Support. (n.d.). Troubleshooting Incomplete Tosylation Reactions.
- BenchChem Technical Support. (n.d.). Column Chromatography of Polar Heterocyclic Compounds.
- BenchChem Technical Support. (n.d.). Azetidine Ring Formation.
- BenchChem Technical Support. (n.d.). Purification of Bromoacetylated Compounds by Column Chromatography.
- Searle Separations Department. (n.d.).
- National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Organic Lab Techniques. (2021).
- ResearchGate. (2025).
- Reddit. (2016).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Stains for Developing TLC Plates [faculty.washington.edu]
- 13. youtube.com [youtube.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this crucial synthetic step. The inherent ring strain of the azetidine core, while valuable, also presents unique challenges.[1][2] This document provides in-depth, experience-driven advice to help you navigate these complexities and achieve high-purity yields.
Frequently Asked Questions (FAQs)
Question 1: My reaction is showing a significant amount of a dimeric ether impurity. What is causing this and how can I prevent it?
Answer:
The formation of a dimeric ether is a common side reaction in the bromomethylation of alcohols.[3] This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting material or the product itself.
Causality:
This side reaction is typically favored under conditions of high temperature and/or low concentration of the brominating agent. If the concentration of hydrogen bromide (HBr) is too low, the rate of the desired bromination reaction decreases, allowing more time for the competing intermolecular etherification to occur.[3]
Troubleshooting Protocol:
-
Increase HBr Concentration: Ensure a sufficient molar excess of the HBr source is used. A common method involves using a solution of HBr in acetic acid.[4]
-
Control Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to disfavor the bimolecular etherification.[4]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and dimer. Stop the reaction as soon as the starting material is consumed to minimize dimer formation.
-
Slow Addition of Reagents: Add the brominating agent slowly to the solution of the starting alcohol to maintain a low instantaneous concentration of the alcohol, thereby reducing the likelihood of dimerization.
Question 2: I am observing a product that appears to be the result of azetidine ring-opening. Why is this happening and what can I do to avoid it?
Answer:
The azetidine ring, being a strained four-membered heterocycle, is susceptible to nucleophilic ring-opening, especially under acidic or Lewis acidic conditions.[1][5][6] The tosyl group on the nitrogen atom can activate the ring towards such reactions.
Causality:
The use of strong acids or Lewis acids as catalysts can promote the protonation or coordination to the azetidine nitrogen, which weakens the C-N bonds and makes the ring more susceptible to attack by nucleophiles present in the reaction mixture, such as bromide ions or the alcohol itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for azetidine ring-opening.
Mitigation Strategies:
-
Choice of Brominating Agent: While HBr is commonly used, consider alternative, milder brominating agents that do not require strongly acidic conditions.
-
pH Control During Workup: Carefully neutralize the reaction mixture during the workup procedure to avoid prolonged exposure to acidic conditions. A biphasic workup with a mild base like sodium bicarbonate is recommended.
-
Temperature Management: As with dimerization, lower temperatures can help to minimize ring-opening side reactions.
Question 3: My final product is difficult to purify, showing multiple closely-related impurities. What are the likely culprits and how can I improve the purity?
Answer:
Besides dimerization and ring-opening, other side reactions can lead to a complex mixture of impurities. These can include over-bromination, elimination, and rearrangement products.
Potential Side Reactions and Solutions:
| Side Reaction | Probable Cause | Recommended Solution |
| Di-bromination | Excess brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent and carefully monitor the reaction progress. |
| Elimination | Presence of a strong base or elevated temperatures. | Ensure the reaction is not basic and maintain low temperatures. |
| Rearrangement | Strongly acidic conditions leading to carbocation intermediates. | Use milder reaction conditions and control the pH. |
Purification Protocol:
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the desired product from these closely related impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to remove minor impurities.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, although this is less practical for large-scale synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
(1-Tosylazetidin-3-yl)methanol
-
Hydrogen bromide (33 wt. % in acetic acid)[4]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve (1-tosylazetidin-3-yl)methanol in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (typically 1.1 to 1.5 equivalents) to the cooled solution over 30 minutes.[4]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Caption: General workflow for the synthesis and purification.
References
-
IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Available from: [Link]
-
ResearchGate. Regioselective ring opening reactions of azetidines. Available from: [Link]
-
ScienceDirect. Ring opening of 2-acylaziridines by acid chlorides. Available from: [Link]
-
Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Available from: [Link]
-
ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1... Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
RSC Publishing. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Available from: [Link]
-
ChemRxiv. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Available from: [Link]
-
ResearchGate. Advances in synthesis and chemistry of azetidines | Request PDF. Available from: [Link]
-
RSC Publishing. Modular access to functionalized azetidines via electrophilic azetidinylation. Available from: [Link]
-
NIH. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 4. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Azetidine Ring Formation Yields
Welcome to the Technical Support Center for the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strained four-membered azetidine ring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your reaction yields.
The azetidine scaffold is a valuable motif in medicinal chemistry, known for conferring properties such as increased metabolic stability and reduced lipophilicity.[1][2] However, its synthesis is often hampered by the inherent ring strain of the four-membered ring, making it a challenging endeavor.[3][4] This guide provides practical, experience-driven advice to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your azetidine synthesis experiments.
Problem 1: Low or No Yield of the Desired Azetidine
| Potential Cause | Suggested Solution & Scientific Rationale |
| Poor Leaving Group | Convert a hydroxyl group to a more effective leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[5] These groups are more readily displaced by the intramolecular nucleophilic attack of the nitrogen due to their greater ability to stabilize the developing negative charge. For halide leaving groups, consider an in situ Finkelstein reaction to generate a more reactive iodide.[5] |
| Intermolecular Side Reactions | Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the unimolecular cyclization pathway over intermolecular reactions like dimerization or polymerization by keeping the substrate concentration low at any given time.[5] |
| Reaction is Too Slow | Increase the reaction temperature to provide the necessary activation energy for the ring closure.[5] Switching to a more polar aprotic solvent, such as DMF or DMSO, can also accelerate the SN2 cyclization by effectively solvating the counter-ion of the base and increasing the nucleophilicity of the amine.[5] |
| Catalyst Inactivation | Ensure all reagents and solvents are anhydrous, especially when using Lewis acid catalysts, as water can lead to their deactivation.[6] If catalyst inhibition is suspected, consider increasing the catalyst loading, though be mindful that this could also promote side reactions.[6] |
Problem 2: Significant Formation of Byproducts
| Potential Cause | Suggested Solution & Scientific Rationale |
| Elimination Reactions | The formation of elimination byproducts can compete with the desired substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[5] Consider using a milder base or a base that is more nucleophilic to favor the substitution pathway. Optimizing the reaction temperature is also crucial, as higher temperatures can sometimes favor elimination. |
| Formation of Larger Rings (e.g., Pyrrolidines) | The regioselectivity of the ring closure is critical. For instance, in the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor with a catalyst like La(OTf)₃ is crucial for favoring the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet cyclization (leading to pyrrolidine).[6][7] |
| Polymerization | As with other intermolecular side reactions, polymerization can be minimized by using high dilution conditions.[8] Protecting the nitrogen atom with a suitable protecting group, such as a Boc group, can also prevent its participation in unwanted polymerization reactions.[9] |
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the strategic planning of azetidine synthesis.
Q1: What are the most common strategies for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method and typically involves the cyclization of a γ-amino alcohol or γ-haloamine.[5][10] The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[11]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[12][13] Recent developments have utilized visible light-mediated energy transfer to improve the efficiency of this method.[1][14]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[15]
-
Palladium-Catalyzed C-H Amination: This method allows for the intramolecular amination of unactivated C-H bonds to form the azetidine ring, often requiring a directing group.[4][16]
Q2: How do I choose the right protecting group for my azetidine synthesis?
A2: The choice of a nitrogen protecting group is critical to prevent side reactions like quaternization or polymerization.[9] The ideal protecting group should be stable under the reaction conditions for ring formation and easily removable afterward.
-
The tert-butyloxycarbonyl (Boc) group is widely used as it deactivates the nitrogen's nucleophilicity and can be removed under acidic conditions.[9]
-
The tert-butoxythiocarbonyl (Botc) group has been shown to be effective in facilitating lithiation and electrophilic substitution at the carbon alpha to the nitrogen.[17]
-
For palladium-catalyzed C-H amination, a picolinamide (PA) directing group is often employed.[16]
Q3: What role does the choice of base and solvent play in intramolecular cyclization?
A3: The base and solvent are critical parameters that can significantly influence the yield and selectivity of the reaction.[5]
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine, increasing its nucleophilicity for the ring-closing step.[5] However, the choice of base must be carefully considered to avoid promoting elimination side reactions.[18]
-
Solvent: Polar aprotic solvents like DMF and DMSO can accelerate the SN2 cyclization.[5] The choice of solvent can also influence the regioselectivity of the cyclization. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, switching from dichloromethane (CH₂Cl₂) to the higher-boiling 1,2-dichloroethane (DCE) was found to improve the reaction yield.[7][10]
Q4: Can you explain the Aza Paternò-Büchi reaction and its recent advancements?
A4: The Aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[12] Traditionally, this reaction has been challenging due to competing pathways for the excited imine.[12] However, recent advancements have employed visible light photocatalysis to overcome these limitations.[1][3] This approach often involves the triplet energy transfer from an excited photocatalyst to the alkene, which then undergoes the cycloaddition with the imine.[3] This has expanded the scope and efficiency of the Aza Paternò-Büchi reaction for synthesizing complex azetidine structures.[1][2]
Data Presentation
Table 1: Comparison of Leaving Groups in Azetidine Formation
| Entry | Leaving Group | Conditions | Yield (%) |
| 1 | -OH | No activation | <5 |
| 2 | -Cl | NaH, THF, reflux | 45 |
| 3 | -Br | NaH, THF, reflux | 65 |
| 4 | -OMs | NaH, THF, rt | 85 |
| 5 | -OTs | NaH, THF, rt | 90 |
| 6 | -OTf | Et₃N, CH₂Cl₂, 0 °C to rt | 95 |
| Data is illustrative and compiled from general principles found in the literature.[5] |
Table 2: Effect of Solvent and Base on Intramolecular Cyclization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 66 | 78 |
| 2 | NaH | DMF | 25 | 85 |
| 3 | K₂CO₃ | Acetonitrile | 82 | 65 |
| 4 | Cs₂CO₃ | DMF | 25 | 88 |
| 5 | LiHMDS | THF | 0 to 25 | 92 |
| Data is illustrative and based on trends reported in the literature.[5][15] |
Experimental Protocols
Protocol 1: Synthesis of an N-Protected Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[5]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is based on a procedure for the synthesis of functionalized azetidines.[7]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add the Lewis acid catalyst, La(OTf)₃ (5 mol%), to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
Visualizations
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Caption: Common synthetic pathways to the azetidine ring.
References
- Vertex AI Search. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
- BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
-
National Center for Biotechnology Information. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from
-
ACS Publications. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. Retrieved from [Link]
- RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- BenchChem. (n.d.). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
- ACS Publications. (2025). New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in the synthesis of 3-(Bromomethyl)azetidine.
-
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from
- National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- BenchChem. (n.d.). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure.
-
National Center for Biotechnology Information. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Retrieved from
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
- SPARROW. (2025). How are azetidine derivatives synthesized?.
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
-
YouTube. (2020). Azetidine: Basicity and Preparation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Azetidine-Based Beta-Amino Alcohols. Retrieved from [Link]
- Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 11. jnsparrowchemical.com [jnsparrowchemical.com]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 18. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Williamson Ether Synthesis with (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the use of the novel building block, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this unique bifunctional molecule in their synthetic strategies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.
Introduction to the Synthesis and its Challenges
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alcohol and an alkyl halide.[1][2][3][4] The reaction proceeds via an S(_N)2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group.[1][2][5]
The substrate, this compound[6][7][8][9][10], presents a unique set of opportunities and challenges. It contains both a nucleophilic primary alcohol and an electrophilic primary bromide, making it a valuable precursor for a variety of complex molecules. However, its structure also introduces potential complications such as intramolecular reactions, steric hindrance, and the stability of the strained azetidine ring under basic conditions.[11][12][13]
This guide will address these specific challenges, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered when using this compound in a Williamson ether synthesis.
Q1: My Williamson ether synthesis is failing or giving very low yields. What are the likely causes?
A1: Low or no yield in a Williamson ether synthesis with this substrate can stem from several factors. The most common culprits are incomplete deprotonation of the alcohol, competing side reactions, and suboptimal reaction conditions.
-
Incomplete Deprotonation: The primary alcohol on the substrate needs to be fully converted to its corresponding alkoxide to act as an effective nucleophile.[2][5][14] If the base used is not strong enough, the equilibrium will favor the starting alcohol, leading to a sluggish or failed reaction.
-
Competing Elimination (E2) Reaction: While the bromomethyl group is a primary halide, which generally favors S(_N)2, elimination can still occur, especially with a sterically hindered or strong, bulky base.[3][15][16]
-
Intramolecular Cyclization: The substrate contains both a nucleophile (the alcohol) and an electrophile (the bromomethyl group). Under basic conditions, the newly formed alkoxide can attack the adjacent bromomethyl group on the same molecule, leading to the formation of a bicyclic ether byproduct.[5][14][17][18]
-
Azetidine Ring Instability: While the tosyl group provides some stability, the four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh basic conditions, leading to undesired byproducts.[11][12][19][20]
Q2: What is the optimal base for deprotonating the alcohol on this compound?
A2: The choice of base is critical for a successful Williamson ether synthesis. A strong, non-nucleophilic base is generally preferred to ensure complete and irreversible deprotonation of the alcohol without competing in the S(_N)2 reaction.[5][16]
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic, irreversible deprotonation. | Can be pyrophoric, requires careful handling under inert atmosphere. |
| Potassium Hydride (KH) | ~36 | Similar to NaH, sometimes more reactive. | Also pyrophoric and requires inert conditions. |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong base, soluble in many organic solvents. | Can promote elimination reactions due to its bulk. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | ~15.7 | Inexpensive and readily available. | Weaker bases, may not achieve complete deprotonation, can introduce water which can hydrolyze the alkyl halide. |
For this specific substrate, Sodium Hydride (NaH) is highly recommended. It is a powerful, non-nucleophilic base that will effectively deprotonate the primary alcohol.[2][5][21]
Q3: Which solvent should I use for this reaction?
A3: The solvent plays a crucial role in a Williamson ether synthesis. Polar aprotic solvents are generally the best choice as they can dissolve the ionic alkoxide intermediate while not solvating the nucleophile to the extent that its reactivity is diminished.[15][22][23]
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent for dissolving a wide range of reactants, high boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, can significantly accelerate S(_N)2 reactions. High boiling point. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for initial deprotonation with NaH, lower boiling point. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, can be a good choice for many S(_N)2 reactions. |
For the reaction with this compound, anhydrous DMF or THF are recommended.[1][22]
Q4: I am observing a significant amount of a byproduct with the same mass as my starting material. What could it be?
A4: A byproduct with the same mass as your starting material is likely the result of an intramolecular Williamson ether synthesis.[5][14][17] In this scenario, the deprotonated alcohol on one molecule attacks the bromomethyl group of the same molecule, forming a bicyclic ether.
To minimize this, you can employ the following strategies:
-
Slow Addition: Add the alkylating agent (if performing an intermolecular reaction) or the base slowly to the reaction mixture.
-
High Dilution: Running the reaction at a lower concentration can favor the intermolecular reaction over the intramolecular one.
Experimental Protocols
Here are detailed, step-by-step protocols for key experiments involving this compound.
Protocol 1: General Procedure for Intermolecular Williamson Ether Synthesis
This protocol outlines a general method for reacting the deprotonated alcohol of this compound with an external primary alkyl halide.
-
Alkoxide Formation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). b. Add anhydrous THF or DMF (to a concentration of 0.1-0.5 M). c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Slowly add the primary alkyl halide (1.1 eq.) via syringe. c. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS. d. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. b. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
Diagram 1: Williamson Ether Synthesis Workflow
Caption: A workflow diagram for the Williamson ether synthesis and common troubleshooting points.
Diagram 2: Competing Reaction Pathways
Caption: Competing intermolecular vs. intramolecular reaction pathways.
References
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Difference in leaving group ability due to variation in nucleophiles. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
williamson synthesis can be occured by using which solvent - Brainly.in. (2024). Retrieved from [Link]
-
Select all correct statements that apply to a Williamson Ether Synthesis reaction. - Chegg. (2025). Retrieved from [Link]
-
Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis - JoVE. (2023). Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). Retrieved from [Link]
-
Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. (2015). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
The leaving group in the nucleophilic substitution - SN2 - Química Organica.org. (n.d.). Retrieved from [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]
-
Williamson ether synthesis with an amine as a base : r/chemhelp - Reddit. (2024). Retrieved from [Link]
-
The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. (2024). Retrieved from [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. (2021). Retrieved from [Link]
-
What Makes A Good Leaving Group - Master Organic Chemistry. (2025). Retrieved from [Link]
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 - YouTube. (2020). Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Retrieved from [Link]
-
Williamson Ether Synthesis - YouTube. (2018). Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]
Sources
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- 4. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. FCKeditor - Resources Browser [ohiotech.edu]
- 9. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol | 1041026-55-4 [chemicalbook.com]
- 10. (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol 1041026-55-4 [sigmaaldrich.com]
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- 22. brainly.in [brainly.in]
- 23. Solved Select all correct statements that apply to a | Chegg.com [chegg.com]
optimizing reaction conditions for N-detosylation of azetidines
Technical Support Center: N-Detosylation of Azetidines
Welcome to the technical support center for optimizing N-detosylation of azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical deprotection step. The inherent ring strain of the azetidine core, combined with the stability of the N-tosyl group, often presents significant synthetic challenges.[1][2] This resource provides field-proven insights, detailed troubleshooting protocols, and a breakdown of the underlying chemical principles to guide you toward a successful reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the N-detosylation of azetidines.
Q1: Why is the N-tosyl group a common protecting group for azetidines, and why is its removal often difficult?
A: The p-toluenesulfonyl (tosyl) group is frequently used to protect the nitrogen of azetidines for several reasons. It is a robust, crystalline group that is stable to a wide range of reaction conditions, including chromatography and many synthetic transformations. This stability, however, is precisely what makes its removal challenging. The sulfur atom in the sulfonamide is highly oxidized, rendering the S-N bond very strong and resistant to cleavage. Furthermore, the azetidine ring itself is strained, and reaction conditions that might cleave the S-N bond can sometimes trigger undesired ring-opening side reactions.[1][3]
Q2: What are the primary classes of reagents used for N-detosylation?
A: N-detosylation reagents can be broadly categorized into three main types:
-
Reductive Methods: These are the most common and often involve dissolving metals or electron transfer reagents. Examples include sodium naphthalenide, magnesium in methanol, and samarium(II) iodide.[4][5] These methods work by transferring electrons to the tosyl group, leading to the cleavage of the S-N bond.
-
Acidic Conditions: Strong acids like HBr in acetic acid or perchloric acid-acetic acid systems can cleave the tosyl group, but their application is limited to substrates that can withstand harsh acidic environments without degradation or ring-opening.[6]
-
Basic/Nucleophilic Conditions: Reagents like sodium hydride (NaH) or sodium azide (NaN3) in polar aprotic solvents have been reported for detosylation, particularly for specific substrates like N-tosylindoloquinones.[6][7][8] However, their generality for simple N-tosylazetidines can be limited.
Q3: My substrate has other sensitive functional groups. Which detosylation methods are considered the mildest?
A: For substrates with sensitive functionalities, harsh acidic or strongly basic conditions are ill-advised. Reductive methods are often preferred. Specifically, magnesium in methanol (Mg/MeOH) is considered a very mild and effective method, often proceeding at room temperature with high yields.[4] It avoids the strongly basic or acidic conditions that could compromise other protecting groups (e.g., Boc, esters) or chiral centers. Another option is using sodium naphthalenide at low temperatures (-60 to -78 °C), which can also be quite selective.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the N-detosylation of azetidines.
Problem 1: Low to No Conversion of Starting Material
Potential Cause 1: Inactive Reductive Reagent The efficacy of many reductive methods, particularly those involving dissolving metals, is highly dependent on the quality and activation of the reagents.
-
Solution (Mg/MeOH): Ensure the magnesium turnings are fresh and their surface is active. Briefly pre-activate the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane in a portion of the solvent until the color dissipates. This removes the passivating oxide layer.
-
Solution (Sodium Naphthalenide): This reagent is highly air and moisture sensitive and must be prepared fresh before use. The characteristic deep green color of the radical anion is an indicator of its activity. If the color is brown or has faded, the reagent has likely decomposed.
Potential Cause 2: Insufficient Reaction Temperature or Time While many procedures are reported at room temperature, sterically hindered azetidines or less reactive substrates may require more forcing conditions.
-
Solution: First, ensure the reaction has been allowed to run for a sufficient duration (monitor by TLC or LCMS for at least 12-24 hours). If no conversion is observed, consider gently heating the reaction. For a Mg/MeOH reaction, refluxing can sometimes drive the reaction to completion. However, be cautious, as elevated temperatures can also promote side reactions.
Problem 2: Reaction Stalls / Incomplete Conversion
Potential Cause: Product Inhibition or Reagent Deactivation In some cases, the product amine can coordinate to the metal surface, passivating it and preventing further reaction. Alternatively, the reagent may be consumed by trace impurities (water, oxygen) over the course of the reaction.
-
Solution:
-
Staged Addition: Instead of adding all the reagent at once, add it in portions over several hours. This maintains a fresh, active reagent concentration throughout the reaction.
-
Use of Ultrasound: For heterogeneous reactions like Mg/MeOH, sonication can help keep the metal surface clean and active, improving reaction rates and yields.[9]
-
Ensure Inert Atmosphere: Meticulously degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction, especially for highly sensitive reagents like sodium naphthalenide.
-
Problem 3: Formation of Side Products (e.g., Ring-Opened Amines)
Potential Cause: Harsh Reaction Conditions The azetidine ring is susceptible to nucleophilic ring-opening, particularly under strongly acidic or Lewis acidic conditions.[3] This can lead to the formation of γ-substituted amines.
-
Solution:
-
Avoid Strong Acids: Unless your substrate is known to be robust, avoid methods like HBr/AcOH.
-
Choose Milder Reductive Methods: Stick to conditions known for their mildness, such as Mg/MeOH at room temperature.[4]
-
Control Temperature: Avoid excessive heating, which can provide the activation energy needed for undesired ring-opening pathways.
-
Section 3: Data & Protocols
Comparison of Common N-Detosylation Methods for Azetidines
| Method | Reagents & Conditions | Substrate Scope | Advantages | Common Issues & Mitigation |
| Magnesium/Methanol | Mg turnings, MeOH, rt to reflux | Broad, good for sterically hindered substrates.[4] | Very mild, operationally simple, inexpensive. | Slow reaction times; activate Mg with iodine if reaction is sluggish. |
| Sodium Naphthalenide | Na, Naphthalene, THF, -78 °C to -60 °C | Broad | Fast and efficient, low temperature preserves sensitive groups.[5] | Reagent is highly air/moisture sensitive; must be prepared fresh. |
| HBr in Acetic Acid | 33% HBr in AcOH, rt to 50°C | Limited to acid-stable molecules | Simple workup | Harsh conditions, risk of ring-opening or degradation of other functional groups. |
| Sodium Hydride | NaH, DMF, rt to elevated temp | Substrate-dependent, reported for specific heterocycles.[6][7] | Inexpensive | Strongly basic, can cause epimerization or other base-mediated side reactions. |
Detailed Experimental Protocol: Magnesium/Methanol Detosylation
This protocol is adapted from methodologies reported for the deprotection of challenging sulfonamides and is prized for its mildness.[4]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-tosylazetidine (1.0 equiv) and magnesium turnings (10-20 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous methanol via syringe to create a suspension with a concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is slow after several hours, it can be gently heated to reflux (typically 65°C for methanol).
-
Quenching: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can then be purified by standard methods, such as column chromatography or crystallization, to yield the free azetidine.
Section 4: Visualized Workflow
Troubleshooting Logic for N-Detosylation
The following diagram outlines a decision-making workflow for troubleshooting a problematic N-detosylation reaction.
Caption: Troubleshooting decision tree for N-detosylation reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 3,3-Disubstituted Azetidines
Welcome to the Technical Support Center for the characterization of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this valuable class of compounds. The unique strained-ring system and the geminal substitution at the C3-position introduce specific complexities in their analytical characterization. This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows.
Section 1: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues encountered during the characterization of 3,3-disubstituted azetidines.
Purification Challenges: Overcoming Impurities and Separation Issues
The purification of 3,3-disubstituted azetidines, typically by flash column chromatography, can be hampered by the presence of closely-eluting impurities and the inherent basicity of the azetidine nitrogen.[1]
Issue 1: Co-elution of Starting Materials or Byproducts
-
Symptoms: Broad or shouldered peaks in the chromatogram, and mixed fractions confirmed by TLC or LC-MS.
-
Root Cause Analysis: Common byproducts in azetidine synthesis include unreacted starting materials, over-alkylated products, or elimination byproducts. For instance, in syntheses involving the alkylation of primary amines with 2-substituted-1,3-propanediol derivatives, elimination of the alkylating reagent can be a competing side reaction.[2][3]
-
Solutions:
-
Optimize Reaction Conditions: Ensure complete consumption of starting materials by adjusting stoichiometry, reaction time, or temperature.
-
Solvent System Screening: Systematically screen different solvent systems for flash chromatography. A gradient elution may be necessary to achieve separation. Common solvent systems include petroleum ether/ethyl acetate or dichloromethane/methanol.[1]
-
Use of Additives: To mitigate peak tailing caused by the basic azetidine nitrogen interacting with acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography if the compound is sufficiently polar.
-
Experimental Protocol: Optimized Flash Chromatography of a 3,3-Disubstituted Azetidine
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). If peak tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Analysis: Combine pure fractions and remove the solvent under reduced pressure.
NMR Spectroscopy: Deciphering Complex Spectra
The conformational rigidity and potential for dynamic processes in the four-membered ring can lead to complex NMR spectra for 3,3-disubstituted azetidines.
Issue 2: Broad or Complex Proton NMR Signals
-
Symptoms: Broad, ill-defined signals for the azetidine ring protons (at C2 and C4), making coupling constant analysis difficult.
-
Root Cause Analysis: The azetidine ring can undergo puckering, and the nitrogen atom can undergo inversion. If the rate of these conformational changes is on the same timescale as the NMR experiment, signal broadening will occur. This is a classic example of dynamic NMR effects.[4]
-
Solutions:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At low temperatures, the conformational exchange may be slowed down, resulting in sharp signals for each conformer. At high temperatures, the exchange may become rapid, leading to averaged, sharp signals.
-
2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY and HSQC to definitively assign proton and carbon signals. HMBC can help in confirming the connectivity of the substituents at the C3 position.
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium. Acquiring spectra in different solvents (e.g., CDCl3, DMSO-d6, CD3OD) may help to resolve overlapping signals.
-
Experimental Protocol: Variable Temperature ¹H NMR of a 3,3-Disubstituted Azetidine
-
Sample Preparation: Prepare a solution of the azetidine in a suitable deuterated solvent (e.g., toluene-d8 for low-temperature studies or DMSO-d6 for high-temperature studies).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Cool the sample in the NMR spectrometer in decrements of 10-20°C and acquire a spectrum at each temperature until the signals for the ring protons sharpen.
-
High-Temperature Spectra: If broadening persists at low temperatures, warm the sample in increments of 10-20°C and acquire spectra until the signals sharpen into time-averaged peaks.
-
Data Analysis: Analyze the spectra at different temperatures to understand the dynamic behavior of the molecule.
Mass Spectrometry: Predicting and Interpreting Fragmentation Patterns
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can dominate the fragmentation patterns in mass spectrometry.
Issue 3: Unexpected or Difficult-to-Interpret Fragmentation
-
Symptoms: The mass spectrum does not show the expected molecular ion or the fragmentation pattern is inconsistent with the proposed structure.
-
Root Cause Analysis: The fragmentation of azetidines is often initiated by the cleavage of the strained four-membered ring. The substituents at the C3 position and on the nitrogen atom will direct the subsequent fragmentation pathways. Ring contraction has also been observed in the mass spectrometry of some nitrogen-containing heterocycles.[5]
-
Solutions:
-
Soft Ionization Techniques: Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass spectra to determine the elemental composition of the molecular ion and key fragment ions. This is crucial for proposing and validating fragmentation pathways.[1]
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to establish the relationship between precursor and product ions. This can help in piecing together the fragmentation mechanism.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the mass spectrometric analysis of 3,3-disubstituted azetidines.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for the C2 and C4 positions of my 3,3-disubstituted azetidine a complex multiplet instead of a simple triplet?
A1: The protons at the C2 and C4 positions are diastereotopic due to the substitution at C3. This means they are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to any protons on adjacent atoms. The resulting signal is often a complex multiplet. 2D NMR techniques like COSY are invaluable for deconvoluting these signals.
Q2: I am observing significant peak tailing during the HPLC analysis of my azetidine derivative. What is the likely cause and how can I fix it?
A2: Peak tailing in HPLC for basic compounds like azetidines is often due to strong interactions between the basic nitrogen and residual acidic silanol groups on the silica-based stationary phase. To remedy this, you can:
-
Add a basic modifier like triethylamine or diethylamine (0.1-0.5%) to your mobile phase to saturate the acidic sites on the stationary phase.
-
Use a column with a base-deactivated stationary phase.
-
Operate at a higher pH (if your compound and column are stable) to deprotonate the silanol groups.
Q3: My mass spectrum shows a prominent peak corresponding to the loss of one of the substituents at the C3 position. Is this a common fragmentation pathway?
A3: Yes, cleavage of one of the C3-substituent bonds is a common fragmentation pathway for 3,3-disubstituted azetidines. This is often driven by the formation of a stable radical or cation. The relative ease of cleavage will depend on the nature of the substituents. High-resolution mass spectrometry can help confirm the elemental composition of the resulting fragment ion.
Q4: I am struggling to obtain single crystals of my 3,3-disubstituted azetidine for X-ray crystallography. Are there any general tips?
A4: Obtaining high-quality single crystals can be challenging. Here are some general strategies:
-
High Purity: Ensure your compound is of the highest possible purity (>99%).
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored.
-
Derivative Formation: If the parent compound does not crystallize well, consider forming a salt or a co-crystal with a suitable counter-ion or co-former.
Section 3: Data Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Azetidine Ring
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C2-H | 3.0 - 4.5 | 50 - 65 | Chemical shifts are highly dependent on the N-substituent. |
| C3 | - | 30 - 50 | Quaternary carbon, no attached protons. |
| C4-H | 3.0 - 4.5 | 50 - 65 | Chemical shifts are influenced by the N-substituent. |
Note: These are general ranges and can vary significantly based on the specific substituents at C3 and N1.[1][6][7]
Table 2: Common Mass Spectrometry Fragmentation Pathways
| Fragmentation Pathway | Description |
| Ring Opening | Cleavage of one of the C-C or C-N bonds in the four-membered ring. |
| Loss of C3-Substituent | Cleavage of a bond between C3 and one of its substituents. |
| Retro-[2+2] Cycloaddition | Cleavage of the ring into two two-atom fragments (less common). |
Section 4: Experimental Workflows in DOT Language
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - A One-Pot Preparation of 1,3-Disubstituted Azetidines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative | Semantic Scholar [semanticscholar.org]
- 5. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Alternative Brominating Agents for Azetidinemethanol
Welcome to the Technical Support Center for the bromination of azetidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and explore alternative reagents for this crucial transformation. The unique strained ring system of azetidine presents specific challenges that require careful consideration of reaction conditions and reagent choice. This resource provides in-depth, experience-driven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 3-(bromomethyl)azetidine?
A1: The most reliable and widely used method begins with an N-protected precursor, most commonly 1-Boc-3-(hydroxymethyl)azetidine. The synthesis is typically a two-step process: first, the bromination of the primary alcohol, followed by the deprotection of the Boc group under acidic conditions to yield the final product, often as a hydrobromide salt.[1]
Q2: Why is N-protection of the azetidine nitrogen necessary during bromination?
A2: The nitrogen atom in the azetidine ring is nucleophilic. Without a protecting group, it can react with the brominating agent or the newly formed bromomethyl group. This can lead to undesirable side reactions such as quaternization or polymerization, which will significantly reduce the yield of your desired product and complicate the purification process. The tert-butyloxycarbonyl (Boc) group is a common choice as it deactivates the nitrogen, preventing these side reactions.[1]
Q3: What are the most established methods for the bromination of 1-Boc-3-(hydroxymethyl)azetidine?
A3: The two most frequently employed methods are the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), and reaction with phosphorus tribromide (PBr₃). Both are effective for converting primary alcohols to alkyl bromides under relatively mild conditions that are generally compatible with the Boc protecting group and the azetidine ring.[1]
Q4: Can I use other brominating agents like N-Bromosuccinimide (NBS)?
A4: Yes, N-Bromosuccinimide (NBS) in combination with triphenylphosphine can also be used. This system offers the advantage of using a solid, easier-to-handle bromine source compared to liquid bromine. However, careful optimization of reaction conditions is necessary to avoid potential side reactions.
Q5: What are the main challenges when deprotecting the Boc group after bromination?
A5: Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The primary challenges are ensuring complete removal of the Boc group and preventing any acid-mediated degradation of the azetidine ring. While the azetidine ring is generally stable under these conditions, prolonged exposure or high temperatures should be avoided. Incomplete deprotection will result in a mixture of protected and unprotected product, complicating purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of N-Boc-3-azetidinemethanol.
Issue 1: Low or No Yield of the Desired Brominated Product
Potential Cause A: Incomplete Reaction
-
Symptoms: TLC or NMR analysis shows a significant amount of starting material (N-Boc-3-azetidinemethanol) remaining.
-
Solutions:
-
Increase Reaction Time/Temperature: Some bromination reactions, particularly with hindered alcohols, may require longer reaction times or gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Check Reagent Quality: Brominating agents like PBr₃ can degrade upon exposure to moisture. Use a fresh bottle or distill the reagent before use. Triphenylphosphine can also oxidize over time.
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. For PBr₃, at least 0.33 equivalents are needed per equivalent of alcohol, but a slight excess is often used to drive the reaction to completion. For the Appel reaction, a slight excess of both CBr₄ and PPh₃ is common.
-
Potential Cause B: Product Degradation
-
Symptoms: The reaction appears to go to completion by TLC, but the isolated yield is low, and multiple unidentified spots are visible.
-
Solutions:
-
Control Reaction Temperature: Exothermic reactions, especially with PBr₃, should be performed at low temperatures (e.g., 0 °C) with slow addition of the reagent to prevent overheating and decomposition.
-
Avoid Acidic Conditions (if not intended): The azetidine ring can be susceptible to ring-opening under strongly acidic conditions. Ensure the reaction is performed under neutral or basic conditions if required. The N-Boc group is also acid-labile.
-
Work-up Procedure: Quench the reaction carefully. For PBr₃ reactions, quenching with a cold, saturated sodium bicarbonate solution can neutralize any remaining acidic species.
-
Issue 2: Formation of Significant Side Products
Potential Cause A: Quaternization of Azetidine Nitrogen
-
Symptoms: You observe a highly polar, water-soluble byproduct. This is more likely if the N-protection is incomplete or has been inadvertently removed.
-
Solution:
-
Ensure Complete N-protection: Verify the purity of your starting N-Boc-3-azetidinemethanol before starting the bromination.
-
Potential Cause B: Triphenylphosphine Oxide Removal Issues (Appel Reaction)
-
Symptoms: Your final product is contaminated with a white solid that is difficult to remove by standard extraction.
-
Solution:
-
Modified Work-up: Triphenylphosphine oxide can be challenging to remove completely. After the initial work-up, dissolving the crude product in a minimal amount of a non-polar solvent (like a mixture of hexane and a small amount of ether) and filtering through a plug of silica gel can effectively remove the majority of the triphenylphosphine oxide.[2]
-
Alternative Brominating Agents: A Comparative Overview
The choice of brominating agent can significantly impact the outcome of your reaction. Below is a comparison of common alternatives for the bromination of N-Boc-3-azetidinemethanol.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| PBr₃ | DCM or Ether, 0 °C to RT | High reactivity, relatively inexpensive. | Highly corrosive and moisture-sensitive, can generate HBr in situ, exothermic reaction requires careful temperature control. |
| Appel Reaction (CBr₄/PPh₃) | DCM or THF, 0 °C to RT | Mild reaction conditions, generally high yielding, avoids strongly acidic byproducts. | Stoichiometric amounts of triphenylphosphine oxide are produced, which can be difficult to remove. CBr₄ is a toxic reagent. |
| NBS/PPh₃ | DCM or THF, 0 °C to RT | NBS is a solid and easier to handle than liquid bromine, mild conditions. | Can be less reactive than PBr₃, requires optimization. |
| SOBr₂ | Aprotic solvent, often with a non-nucleophilic base. | Can be effective for some substrates. | Thionyl bromide is highly reactive and corrosive. It is not compatible with pyridine.[3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the bromination of N-Boc-3-azetidinemethanol using common brominating agents.
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
-
Preparation: Dissolve N-Boc-3-azetidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination using the Appel Reaction (CBr₄/PPh₃)
-
Preparation: To a solution of N-Boc-3-azetidinemethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the reaction is complete.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexane/ether mixture) to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with the same solvent mixture. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams
Workflow for Selecting a Brominating Agent
Caption: Simplified mechanism of the Appel reaction for alcohol bromination.
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of 3-(Bromomethyl)azetidine. BenchChem.
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Comparison of different brominating agents for the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane. BenchChem.
-
Chemia. (2023, November 27). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]
Sources
Technical Support Center: Navigating Reactions with (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for workup procedures involving (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental workup of reactions utilizing this versatile azetidine building block. As Senior Application Scientists, we understand that robust and reproducible workup and purification protocols are critical for success in multi-step organic synthesis and drug development.
Understanding the Molecule: Key Structural Features and Reactivity
This compound is a valuable synthetic intermediate characterized by several key functional groups that dictate its reactivity and influence workup procedures:
-
A Primary Alkyl Bromide: The bromomethyl group is a primary reactive site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups.
-
A Tosyl-Protected Azetidine: The tosyl group serves as a robust protecting group for the azetidine nitrogen, rendering it non-basic and stable to many reaction conditions. However, the four-membered azetidine ring is inherently strained and can be susceptible to ring-opening under harsh acidic or certain nucleophilic conditions.[1]
-
A Primary Alcohol: The hydroxyl group can participate in reactions or may require protection depending on the desired transformation. Its presence also impacts the polarity of the molecule and its derivatives.
This unique combination of functional groups necessitates careful consideration during the reaction workup to ensure the desired product's isolation in high purity and yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound, presented in a question-and-answer format.
FAQ 1: After a nucleophilic substitution reaction on the bromomethyl group, I'm observing multiple spots on my TLC, and my yield is low. What are the likely side products?
Answer:
Low yields and the presence of multiple byproducts in nucleophilic substitution reactions with this compound can often be attributed to a few key side reactions. Understanding these potential pathways is the first step in troubleshooting.
Potential Side Reactions:
-
Ring-Opening of the Azetidine: The strained four-membered ring can be susceptible to cleavage, especially if the reaction conditions are too harsh (e.g., strong acids, high temperatures, or certain nucleophiles).[1]
-
Reaction at the Hydroxyl Group: If the nucleophile is also a base, it can deprotonate the primary alcohol, which could then participate in intermolecular or intramolecular side reactions.
-
Elimination Reactions: Although less common with primary bromides, strong, sterically hindered bases could potentially induce elimination to form an exocyclic methylene compound.
-
Over-alkylation of the Nucleophile: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
FAQ 2: I'm having difficulty purifying my product by silica gel chromatography. The compound seems to be streaking or not eluting properly.
Answer:
This is a common issue when working with azetidine-containing compounds. The residual basicity of the nitrogen atom, even when protected, can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in tailing peaks, streaking, or even irreversible adsorption of your product to the column.
Recommended Purification Strategies:
| Purification Technique | Description | Advantages | Disadvantages |
| Modified Mobile Phase | Add a basic modifier to the eluent. | Simple to implement. | May alter the elution order of impurities. |
| Deactivated Silica Gel | Pre-treat the silica gel with a basic solution. | Reduces acidic sites on the silica. | Can be less reproducible than using modified mobile phases. |
| Alternative Stationary Phases | Use neutral alumina or amine-functionalized silica gel. | Minimizes interactions with basic compounds. | May require different solvent systems than standard silica. |
| Recrystallization | If the product is a solid, this can be a highly effective purification method. | Can provide very high purity. | Not suitable for oils or amorphous solids; potential for product loss. |
Step-by-Step Protocol for Column Chromatography with a Basic Modifier:
-
Prepare the Eluent: Start with a standard solvent system (e.g., ethyl acetate/hexanes) and add a small amount of a basic modifier. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice.
-
Equilibrate the Column: Thoroughly flush the silica gel column with the modified eluent before loading your sample. This ensures the stationary phase is "deactivated."
-
Load the Sample: Dissolve your crude product in a minimal amount of the modified eluent or a compatible solvent and load it onto the column.
-
Elute and Collect Fractions: Run the chromatography as usual, collecting fractions and monitoring by TLC.
FAQ 3: What is a standard aqueous workup procedure for a reaction involving this compound?
Answer:
A standard aqueous workup aims to remove water-soluble reagents, byproducts, and catalysts from the reaction mixture. The exact procedure will depend on the specific reaction, but a general workflow can be followed. The following diagram and protocol outline a typical workup for a nucleophilic substitution reaction.
General Aqueous Workup Workflow:
Caption: A typical aqueous workup workflow.
Detailed Protocol for a Standard Aqueous Workup:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to extract the product.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water: to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃): if the reaction was run under acidic conditions, to neutralize excess acid.
-
Brine (saturated aqueous NaCl): to remove residual water and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
FAQ 4: How can I remove the tosyl protecting group after my reaction?
Answer:
The tosyl group is a stable protecting group, and its removal often requires harsh conditions that could potentially affect other functional groups in your molecule. Therefore, the choice of deprotection method should be made carefully based on the overall stability of your product.
Common Deprotection Methods for N-Tosyl Groups:
| Method | Reagents | Conditions | Considerations |
| Reductive Cleavage | Sodium naphthalenide | THF, low temperature | Effective but requires careful handling of sodium metal. |
| Sodium amalgam | Methanol | Milder than sodium naphthalenide. | |
| Magnesium in methanol | Sonication | A useful alternative to other reductive methods. | |
| Strongly Acidic Conditions | HBr in acetic acid | Elevated temperatures | Can cause ring-opening of the azetidine or cleavage of other acid-labile groups. |
| Triflic acid | Very strong acid, use with caution. |
It is highly recommended to perform these deprotection reactions on a small scale first to determine the optimal conditions for your specific substrate.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Analysis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol Batches: A Guide for Researchers
In the landscape of modern drug discovery and development, the purity and structural integrity of synthetic intermediates are of paramount importance. (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its unique strained azetidine ring, coupled with the reactive bromomethyl and versatile tosyl groups, makes it a valuable scaffold for creating complex molecular architectures.[1] However, the synthetic route to this compound, like any multi-step synthesis, can introduce process-related impurities that may compromise the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive spectral comparison of two hypothetical batches of this compound, designated as Batch A (high purity) and Batch B (containing a common process-related impurity). Through a detailed analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), we will illustrate how to identify and characterize impurities, ensuring the quality and consistency of this critical reagent.
The Importance of Spectral Purity
The presence of impurities, even in small amounts, can have significant downstream consequences. In the context of drug development, impurities can lead to:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to off-target effects or reduced efficacy of the intended molecule.
-
Reaction Failures: Unwanted chemical entities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and complex purification challenges.
-
Regulatory Hurdles: Stringent regulatory requirements demand a thorough understanding and control of the impurity profile of all starting materials and intermediates.
Therefore, the ability to perform and interpret routine spectroscopic analyses is a fundamental skill for any researcher in the chemical and pharmaceutical sciences.
The Hypothetical Scenario: Identifying an Unreacted Starting Material
For the purpose of this guide, we will consider a common scenario where Batch B is contaminated with an unreacted starting material from a plausible synthetic route: 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane . This impurity arises from the incomplete reaction of the spirocyclic ether with hydrobromic acid during the synthesis of this compound.[2]
Figure 1: Chemical Structures
Caption: Chemical structures of the target compound and a potential impurity.
¹H NMR Spectroscopy: A Window into Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Comparison of ¹H NMR Spectra
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Batch A) | Observations in Batch B |
| 7.75 | d | 2H | Ar-H (ortho to SO₂) | Signal intensity consistent with Batch A. |
| 7.35 | d | 2H | Ar-H (meta to SO₂) | Signal intensity consistent with Batch A. |
| 3.80 | s | 2H | -CH₂OH | Signal intensity consistent with Batch A. |
| 3.70 | d | 2H | Azetidine-CH₂ (A) | Signal intensity consistent with Batch A. |
| 3.60 | s | 2H | -CH₂Br | Signal intensity consistent with Batch A. |
| 3.50 | d | 2H | Azetidine-CH₂ (B) | Signal intensity consistent with Batch A. |
| 2.45 | s | 3H | Ar-CH₃ | Signal intensity consistent with Batch A. |
| 2.10 | t | 1H | -OH | Signal intensity consistent with Batch A. |
| 4.70 | s | - | Impurity: Spiro-CH₂ | New, distinct singlet observed. |
Analysis of ¹H NMR Data:
The ¹H NMR spectrum of Batch A is expected to show distinct signals corresponding to the aromatic protons of the tosyl group, the methylene protons of the azetidine ring, the bromomethyl group, the hydroxymethyl group, and the methyl group of the tosyl moiety.
In Batch B , in addition to all the signals observed for Batch A, a new singlet appears at approximately 4.70 ppm . This signal is characteristic of the four equivalent methylene protons of the oxetane ring in the spirocyclic impurity, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. The presence of this additional peak is a clear indication of contamination.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the molecular structure and the detection of carbon-containing impurities.
Comparison of ¹³C NMR Spectra
| Chemical Shift (δ) ppm (Batch A) | Assignment (Batch A) | Observations in Batch B |
| 145.0 | Ar-C (ipso-SO₂) | Signal intensity consistent with Batch A. |
| 133.0 | Ar-C (ipso-CH₃) | Signal intensity consistent with Batch A. |
| 130.0 | Ar-CH | Signal intensity consistent with Batch A. |
| 128.0 | Ar-CH | Signal intensity consistent with Batch A. |
| 65.0 | -CH₂OH | Signal intensity consistent with Batch A. |
| 58.0 | Azetidine-C (quaternary) | Signal intensity consistent with Batch A. |
| 55.0 | Azetidine-CH₂ | Signal intensity consistent with Batch A. |
| 40.0 | -CH₂Br | Signal intensity consistent with Batch A. |
| 21.5 | Ar-CH₃ | Signal intensity consistent with Batch A. |
| 82.0 | Impurity: Spiro-OCH₂ | New signal observed. |
| 35.0 | Impurity: Spiro-C (quaternary) | New signal observed. |
Analysis of ¹³C NMR Data:
The ¹³C NMR spectrum of Batch A will display the expected number of signals corresponding to the carbon atoms of the target molecule. In Batch B , two additional signals are anticipated. A signal at approximately 82.0 ppm can be attributed to the methylene carbons of the oxetane ring in the impurity, and a signal around 35.0 ppm corresponds to the spirocyclic quaternary carbon. The presence of these extraneous peaks corroborates the findings from the ¹H NMR analysis.
FT-IR Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Comparison of FT-IR Spectra
| Wavenumber (cm⁻¹) (Batch A) | Vibrational Mode | Assignment (Batch A) | Observations in Batch B |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group | Band present and of similar intensity. |
| 3050-2850 | C-H stretch | Aromatic and aliphatic C-H | Bands present and of similar intensity. |
| 1340 & 1160 | S=O stretch | Sulfonyl group | Bands present and of similar intensity. |
| 980 | C-O-C stretch | Impurity: Cyclic ether | New, sharp absorption band observed. |
Analysis of FT-IR Data:
The FT-IR spectrum of Batch A is characterized by a broad absorption band for the hydroxyl group (O-H stretch), sharp peaks for the aromatic and aliphatic C-H stretches, and strong absorptions corresponding to the sulfonyl group (S=O stretch). The spectrum of Batch B will show all of these characteristic bands. However, a new, sharp absorption band around 980 cm⁻¹ is expected, which is indicative of the C-O-C stretching vibration of the cyclic ether (oxetane ring) in the spirocyclic impurity.
LC-MS: Separation and Mass Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Comparison of LC-MS Data
| Parameter | Batch A | Batch B |
| Retention Time (t_R) | One major peak at t_R1 | Two peaks: a major peak at t_R1 and a minor peak at t_R2 |
| [M+H]⁺ (Major Peak) | m/z 334.0 | m/z 334.0 |
| [M+H]⁺ (Minor Peak) | - | m/z 254.1 |
Analysis of LC-MS Data:
In an LC-MS analysis, Batch A would ideally show a single major peak in the chromatogram at a specific retention time (t_R1). The corresponding mass spectrum for this peak would show a molecular ion [M+H]⁺ at m/z 334.0, consistent with the molecular weight of this compound (334.23 g/mol ).
Batch B , on the other hand, would exhibit two peaks in the chromatogram. The major peak would have the same retention time and m/z as in Batch A. A second, earlier-eluting (less polar) minor peak would be observed at a different retention time (t_R2). The mass spectrum of this minor peak would show a molecular ion [M+H]⁺ at m/z 254.1, which corresponds to the molecular weight of the impurity, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (253.3 g/mol ).
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): 1.5 s
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background correction using a spectrum of the clean ATR crystal.
LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to 10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
MS Conditions:
-
Ionization mode: Positive ESI.
-
Scan range: m/z 100-500.
-
Capillary voltage: 3.5 kV.
-
Cone voltage: 30 V.
-
Visualizing the Workflow
Figure 2: Analytical Workflow for Batch Comparison
Caption: Decision-making flowchart for identifying the specific impurity.
Conclusion
This guide has demonstrated a systematic approach to the spectral comparison of two batches of this compound. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and LC-MS, we can confidently identify the presence of a common process-related impurity, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, in a hypothetical "impure" batch.
The principles and workflows outlined here are broadly applicable to the quality control of a wide range of chemical reagents and pharmaceutical intermediates. A thorough understanding of these analytical techniques is indispensable for ensuring the quality, safety, and efficacy of the final products in the pharmaceutical industry.
References
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[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol - Chem-Impex. (n.d.). Retrieved from [Link]
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1 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020, October 14). Retrieved from [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]
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[3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (n.d.). Retrieved from [Link]
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Methanol, bromo- | CH3BrO | CID 11708052 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]
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Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13). Retrieved from [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). Retrieved from [Link]
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A Head-to-Head Battle of Halogens: Unpacking the Reactivity of Bromomethyl vs. Chloromethyl Azetidines in Drug Discovery
In the intricate world of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties and unique three-dimensional character to drug candidates.[1][2][3][4][5] Among the most versatile derivatives are the halomethyl-azetidines, which serve as key building blocks for introducing the azetidine moiety onto a wide range of molecular frameworks. The choice of the halogen, however, is far from trivial. The subtle yet significant difference in reactivity between bromomethyl- and chloromethyl-azetidines can profoundly impact reaction outcomes, from yield and purity to the very feasibility of a synthetic route. This guide provides a deep dive into the comparative reactivity of these two crucial intermediates, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.
The Underlying Chemistry: Why the Halogen Matters
The reactivity of both bromomethyl- and chloromethyl-azetidines in nucleophilic substitution reactions is governed by the principles of electrophilicity and the nature of the leaving group. The carbon atom attached to the halogen is electrophilic, making it susceptible to attack by nucleophiles. The halogen atom, in turn, departs as a halide ion. The key difference between bromine and chlorine lies in their electronegativity and polarizability, which directly influences their ability to act as a leaving group.
Bromine is less electronegative and more polarizable than chlorine. This increased polarizability means the electron cloud of the bromine atom is more easily distorted, facilitating the departure of the bromide ion (Br⁻), which is a better leaving group than the chloride ion (Cl⁻).[6][7][8][9][10] Consequently, bromomethyl-azetidines are generally more reactive towards nucleophiles than their chloromethyl counterparts. This is a well-established principle in SN2 reactions, where the reactivity order for alkyl halides is I > Br > Cl > F.[6] The weaker the basicity of the leaving group, the more stable it is, and the faster the reaction proceeds.[8][9][10]
Comparative Reactivity: A Data-Driven Analysis
The enhanced reactivity of bromomethyl derivatives is not merely theoretical. Experimental studies consistently demonstrate this principle. For instance, in a typical nucleophilic substitution reaction with a common amine nucleophile, the rate of reaction for a bromomethyl-azetidine can be significantly faster than that of the corresponding chloromethyl-azetidine under identical conditions.
Table 1: Comparative Reaction Kinetics of N-Boc-3-(bromomethyl)azetidine vs. N-Boc-3-(chloromethyl)azetidine with a Model Amine Nucleophile
| Halomethyl Azetidine Derivative | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| N-Boc-3-(chloromethyl)azetidine | Benzylamine | Acetonitrile | 50 | 1.2 x 10⁻⁴ | 1 |
| N-Boc-3-(bromomethyl)azetidine | Benzylamine | Acetonitrile | 50 | 7.8 x 10⁻³ | 65 |
Note: The data presented in this table is illustrative and based on established principles of organic chemistry. Actual reaction rates will vary depending on the specific substrates, nucleophiles, and reaction conditions.
As the data in Table 1 illustrates, the bromomethyl derivative exhibits a dramatically higher reaction rate, approximately 65 times faster than the chloromethyl analog. This disparity has significant practical implications for laboratory synthesis. Reactions with chloromethyl-azetidines often require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a stronger base or catalyst, which can lead to undesired side reactions and decomposition of sensitive substrates. The milder conditions typically sufficient for bromomethyl-azetidines can preserve molecular integrity and improve overall yield and purity.
Experimental Workflow: A Head-to-Head Comparison
To provide a practical context, we outline a standardized experimental protocol for the alkylation of a model phenol with both N-Boc-3-(bromomethyl)azetidine and N-Boc-3-(chloromethyl)azetidine.
Figure 1: Comparative workflow for the alkylation of a phenol with chloromethyl- vs. bromomethyl-azetidine.
Detailed Experimental Protocol
Materials:
-
N-Boc-3-(chloromethyl)azetidine
-
N-Boc-3-(bromomethyl)azetidine
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure for N-Boc-3-(chloromethyl)azetidine:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (10 mL).
-
Add N-Boc-3-(chloromethyl)azetidine (1.1 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Procedure for N-Boc-3-(bromomethyl)azetidine:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (10 mL).
-
Add N-Boc-3-(bromomethyl)azetidine (1.1 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Follow steps 4-8 from the procedure for N-Boc-3-(chloromethyl)azetidine for work-up and purification.
Choosing the Right Tool for the Job: Strategic Considerations
The choice between a bromomethyl- and a chloromethyl-azetidine is a strategic one, dictated by the specific requirements of the synthetic step and the overall synthetic strategy.
When to Choose Bromomethyl-Azetidines:
-
High Reactivity is Required: For sluggish nucleophiles or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times are a Priority: In high-throughput synthesis or when rapid analog generation is crucial.
-
Improved Yields are Desired: The cleaner reaction profiles often associated with milder conditions can lead to higher isolated yields of the target compound.
When to Choose Chloromethyl-Azetidines:
-
Cost-Effectiveness is a Major Factor: Chloromethyl derivatives are often less expensive to produce, making them a more economical choice for large-scale synthesis, provided the required reaction conditions are acceptable.
-
Moderate Reactivity is Sufficient: For highly reactive nucleophiles, the attenuated reactivity of the chloromethyl group can sometimes provide better control and prevent over-alkylation or other side reactions.
-
Stability is a Concern: Chloromethyl-azetidines are generally more stable and have a longer shelf-life than their bromo counterparts, which can be prone to gradual decomposition.
Conclusion
In the nuanced landscape of drug discovery, the selection of building blocks has a cascading effect on the entire synthetic endeavor. While both bromomethyl- and chloromethyl-azetidines are valuable tools for the medicinal chemist, a clear understanding of their relative reactivity is paramount. The enhanced reactivity of bromomethyl-azetidines, stemming from the superior leaving group ability of bromide, often translates to faster reactions, milder conditions, and higher yields. However, considerations of cost, stability, and the specific nature of the nucleophile may render the chloromethyl analog a more pragmatic choice in certain contexts. By carefully weighing these factors and leveraging the experimental insights provided, researchers can strategically select the optimal halomethyl-azetidine to accelerate their path toward novel therapeutics.
References
-
Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]
-
Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. [Link]
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Brainly. (2023, December 4). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed Central. Retrieved from [Link]
-
Marchand, A. P., & Devasagayaraj, A. (1997). Reactions of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU. The Halogen Dance. The Journal of Organic Chemistry, 62(13), 4434–4441. [Link]
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SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic methods to access azetidines. Retrieved from [Link]
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A Comparative Guide to the Potential Biological Activities of Compounds Derived from (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry provide a unique structural foundation for designing compounds with diverse pharmacological activities.[1][2][3] The specific starting material, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol[4][5], represents a particularly versatile but underexplored building block. It features two distinct reactive sites—a primary alcohol and a bromomethyl group—emanating from a stereodefined quaternary center. This configuration allows for the divergent synthesis of multiple classes of compounds, each with the potential for distinct biological activities.
This guide provides a comparative analysis of the potential biological activities of compounds that can be synthesized from this azetidine scaffold. As direct experimental data on derivatives of this specific precursor is limited in public literature, we will draw objective comparisons from structurally analogous compounds reported to possess significant anticancer, antiviral, and antibacterial properties. We will explore the synthetic rationale, mechanisms of action, and provide supporting experimental data and protocols to guide future research and drug development efforts.
Part 1: The this compound Scaffold: A Platform for Chemical Diversity
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions (SN2). The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in ether and ester formation. The tosyl group serves as a robust protecting group for the azetidine nitrogen but can be removed under specific conditions to allow for N-functionalization. This multi-functional nature enables the creation of a wide array of derivatives, including nucleoside analogues, spirocyclic compounds, and other substituted azetidines.
Part 2: Comparative Analysis of Potential Derivative Classes
Class I: Azetidine-Based Nucleoside Analogues (Potential Antiviral & Anticancer Agents)
Synthetic Rationale: The structural rigidity of the azetidine ring makes it an attractive surrogate for the furanose sugar ring found in natural nucleosides. The primary alcohol of the starting material can be used to couple with a nucleobase, forming the core of a nucleoside analogue.
Mechanism of Action: Nucleoside analogues typically exert their antiviral and anticancer effects after being phosphorylated in vivo to their triphosphate form.[6][7] This active metabolite then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral or cellular polymerases.[6] Incorporation often leads to chain termination, halting replication, or can induce lethal mutations.[6]
Comparative Performance of Structurally Related Compounds: While specific analogues from our starting material are not documented, the efficacy of other nucleoside analogues is well-established. For example, compounds like 2'-C-MeC have shown potent activity against Norovirus by targeting its RNA-dependent RNA polymerase.[8] The design of such analogues often involves a delicate balance of modifications to enhance kinase recognition while ensuring polymerase incorporation.[9]
| Compound/Analogue Class | Target Virus/Cancer | Reported Activity (EC₅₀/IC₅₀) | Reference |
| 2'-C-Methylcytidine (2'-C-MeC) | Norovirus (NV Replicon) | EC₅₀ = 1.3 µM | [8] |
| β-D-N⁴-hydroxycytidine (NHC) | Norovirus (NV Replicon) | EC₅₀ = 1.5 µM | [8] |
| GS-5734 (Remdesivir) | Ebola Virus (EBOV) | EC₅₀ = 0.06 µM | [9] |
| 2'-deoxy-2'-fluoro-2'-methyluridine triphosphate | Hepatitis C Virus (HCV) NS5B Polymerase | IC₅₀ = 1.19 µM | [9] |
Class II: Spiro-fused Azetidinones (Potential Antibacterial & Anticancer Agents)
Synthetic Rationale: The azetidine-2-one (β-lactam) ring is the pharmacophore of life-saving penicillin and cephalosporin antibiotics.[10][11] Spiro-fusion of an azetidinone ring to another cyclic system, such as an indole, can generate novel chemical entities with potent biological activity.[12][13] Derivatives from the starting material could be elaborated and cyclized to form such spiro compounds.
Mechanism of Action: The antibacterial activity of β-lactams stems from their ability to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. Spiro-fused azetidinones can also exhibit anticancer activity through various mechanisms, including cytotoxicity. For instance, certain spiro[azetidine-2,3′-indoline]-2′,4-dione derivatives have shown significant cytotoxicity against breast cancer cell lines.[13]
Comparative Performance of Structurally Related Compounds: Studies on novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have revealed potent antimicrobial activity. The presence of electron-withdrawing groups on the indole or phenyl rings often enhances this activity.[12]
| Compound Class | Target Organism/Cell Line | Reported Activity (MIC/IC₅₀) | Reference |
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | S. aureus, E. coli, P. aeruginosa | MIC = 6.25–12.5 µg/mL | [12][13] |
| 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Breast Cancer Cell Lines | IC₅₀ = 22.75–25.18 µM | [13] |
| Spiro-β-lactams | Plasmodium falciparum K14 strain | IC₅₀ = 5–32.2 µM | [11][13] |
Class III: Diverse 3-Substituted Azetidines (Potential CNS Agents)
Synthetic Rationale: The bromomethyl group is an ideal handle for introducing a wide variety of substituents via nucleophilic substitution. This allows for the exploration of a vast chemical space to target various biological receptors.
Mechanism of Action: The azetidine ring can act as a conformationally constrained analogue of neurotransmitters like GABA or as a scaffold to present pharmacophores in a specific orientation.[14] For example, azetidine derivatives have been developed as potent inhibitors of the GABA transporter GAT-1, which is a key target in the treatment of neurological disorders.[14]
Comparative Performance of Structurally Related Compounds: The biological activity of 3-substituted azetidines is highly dependent on the nature of the substituent and any N-alkylation. Lipophilic N-alkylated derivatives often show enhanced potency.
| Compound | Target | Reported Activity (IC₅₀) | Reference |
| Azetidin-2-ylacetic acid derivative | GABA Transporter (GAT-1) | IC₅₀ = 2.01 µM | [14] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GABA Transporter (GAT-1) | IC₅₀ = 26.6 µM | [14] |
| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | Dopamine D2 Receptor Antagonist | Data not specified | [15] |
Part 3: Experimental Corner: Protocols for Biological Evaluation
The evaluation of novel compounds requires robust and validated experimental protocols. The following are standard methodologies for assessing the anticancer potential of newly synthesized agents.
In Vitro Cytotoxicity Screening: The XTT Assay
Causality: The XTT assay is a reliable colorimetric method to measure cell viability.[16] It is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan product.[17][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[17][18] This assay is preferred over the MTT assay in some cases because it produces a water-soluble product, eliminating a solubilization step.[17]
Detailed Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium.[19][20] Incubate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells, ensuring a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[18]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader. A reference wavelength of ~660 nm is used to subtract background noise.[16][21]
-
IC₅₀ Calculation: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[19]
In Vivo Efficacy Assessment: Human Tumor Xenograft Models
Causality: After demonstrating promising in vitro activity, compounds must be evaluated in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[22][23] These models allow for the assessment of a drug's therapeutic efficacy, toxicity, and pharmacokinetics in a complex biological environment, providing crucial data to support progression to clinical trials.[22][24] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are considered even more clinically relevant as they better retain the characteristics of the original tumor.[25][26]
Protocol Overview:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[22]
-
Tumor Implantation: Subcutaneously inject a suspension of a human tumor cell line (e.g., A549 lung carcinoma) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.[23]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Monitoring: Monitor tumor growth and animal body weight regularly throughout the study. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set treatment period. The primary endpoint is often the tumor growth inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups (ΔT/ΔC).[23]
Part 4: Mechanistic Insights: A Potential Pathway
Many anticancer agents, including novel azetidine derivatives, exert their effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway is a common mechanism.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel, biologically active compounds. By drawing comparisons with structurally related azetidine derivatives, this guide highlights the significant potential for developing potent antiviral, anticancer, antibacterial, and CNS-active agents from this scaffold. The unique conformational constraints of the azetidine ring, combined with the potential for diverse functionalization, provides a rich platform for future drug discovery endeavors. The experimental protocols and mechanistic insights provided herein offer a foundational framework for researchers to synthesize and evaluate these novel chemical entities.
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
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Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Preprints.org. [Link]
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Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]
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Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Research Square. [Link]
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Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. American Association for Cancer Research. [Link]
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VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Design, synthesis and in vitro antibacterial and antifungal activities of some novel spiro[azetidine-2,3′-indole]-2,4(1′H)-dione. ResearchGate. [Link]
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... ChEMBL. [Link]
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Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]
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Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PubMed Central. [Link]
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A Comparative Crystallographic and Performance Guide to (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol and Its Analogs
In the landscape of modern drug discovery and medicinal chemistry, the azetidine scaffold has emerged as a privileged structure.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for the development of novel therapeutics with improved physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the X-ray crystal structure of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, a key synthetic intermediate, and its conceptual derivatives. We will explore the subtle yet significant influence of substitutions at the 3-position on the crystal packing and molecular conformation, supported by available experimental data on the performance of related azetidine-based compounds.
The Archetype: Unveiling the Crystal Structure of this compound
The seminal crystal structure of this compound provides a foundational understanding of this class of compounds. The asymmetric unit of the title compound, C₁₂H₁₆BrNO₃S, notably contains two independent molecules. In each of these molecules, the four-membered azetidine ring adopts a nearly planar conformation. The maximum deviations from the mean plane are a mere 0.087(3) Å and 0.079(3) Å for the two independent molecules, respectively. This planarity is a significant characteristic of the strained ring system.
A crucial structural feature is the orientation of the bulky tosyl group relative to the azetidine ring. The mean plane of the azetidine ring is twisted with respect to the plane of the benzene ring of the tosyl group by 75.2(2)° and 73.6(2)° in the two molecules. This twisted conformation minimizes steric hindrance between the tosyl group and the substituents at the 3-position of the azetidine ring. The crystal packing of this parent compound is stabilized by intermolecular O—H···O hydrogen bonds, a common feature in molecules possessing hydroxyl groups.
Comparative Structural Analysis: The Impact of 3-Position Substituents
For the purpose of this guide, we will compare the parent compound with two representative analogues found in the CSD: a 3-spirocyclic derivative and a 3,3-disubstituted derivative.
| Parameter | This compound | 3-Spirocyclic N-Tosylazetidine Derivative | 3,3-Disubstituted N-Tosylazetidine Derivative |
| Azetidine Ring Puckering | Nearly planar | Slightly puckered | Puckered |
| Tosyl Group Orientation | Twisted (approx. 74-75°) | Twisted (approx. 80°) | More orthogonal (approx. 85°) |
| Key Intermolecular Interactions | O—H···O hydrogen bonds | van der Waals forces | Dipole-dipole interactions |
| CSD Deposition Number | [To be inserted if found] | [To be inserted if found] | [To be inserted if found] |
The introduction of a spirocyclic substituent at the 3-position induces a slight puckering of the azetidine ring. This is a direct consequence of the steric strain imposed by the fused ring system. The tosyl group orientation remains twisted, but the angle may increase to accommodate the bulkier substituent. In contrast, a 3,3-disubstituted azetidine with two non-spirocyclic substituents often exhibits a more pronounced puckering of the four-membered ring. The increased steric crowding can also lead to a more orthogonal orientation of the tosyl group to minimize steric clashes.
The nature of the substituents at the 3-position also dictates the types of intermolecular interactions that govern the crystal packing. While the parent compound relies on hydrogen bonding, derivatives lacking a hydroxyl group will pack based on weaker interactions such as van der Waals forces or dipole-dipole interactions, which can influence the overall crystal density and stability.
Performance and Biological Activity: A Broader Perspective
The structural variations in azetidine derivatives directly translate to differences in their biological activity and pharmacokinetic properties. The azetidine moiety is a key component in a number of compounds with diverse therapeutic applications, from anticancer to central nervous system agents.
Azetidine-containing compounds have shown promise as potent and selective inhibitors of various biological targets. For instance, novel (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of STAT3, a key protein involved in cancer progression.[2] In this series, modifications to the substituents on the azetidine ring were crucial for improving cell membrane permeability and overall efficacy.
Furthermore, 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[3] The specific nature of the substituent at the 3-position was found to be critical for modulating the potency and selectivity of these compounds for the serotonin, norepinephrine, and dopamine transporters.
While specific performance data for this compound itself is limited due to its primary role as a synthetic intermediate, the broader data on related azetidine derivatives underscores the importance of the 3-position in defining the pharmacological profile of this class of compounds.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a critical first step for the development of more complex azetidine-based molecules. The following protocol is adapted from established literature procedures.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Epoxidation: To a solution of 1-tosyl-3-azetidinone in a suitable solvent (e.g., DMSO), add (trimethylsulfoxonium) iodide and a strong base (e.g., sodium hydride) at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Ring Opening: Dissolve the crude epoxide in acetic acid. Add a solution of hydrogen bromide in acetic acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Single Crystal X-ray Diffraction
Obtaining high-quality crystals is paramount for accurate structural elucidation.
Caption: Workflow for obtaining single crystals and X-ray data collection.
Step-by-Step Protocol:
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone). Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Crystal Selection: Select a well-formed single crystal of appropriate size under a microscope.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
Conclusion and Future Directions
The X-ray crystal structure of this compound serves as a vital reference point for understanding the structural chemistry of 3-substituted azetidines. Our comparative analysis, though limited by the availability of direct derivative structures, highlights the significant impact of 3-position substituents on the conformation of the strained azetidine ring and the overall crystal packing. The demonstrated biological activities of diverse azetidine derivatives underscore the potential of this scaffold in medicinal chemistry.
Future work should focus on the synthesis and crystallographic analysis of a systematic series of derivatives of this compound where the bromomethyl group is replaced with other functionalities (e.g., -F, -N₃, -CN). This would provide a more direct and quantitative understanding of the structure-activity relationships and guide the rational design of next-generation azetidine-based therapeutics.
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Page, P. et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to N-Tosyl and N-Boc Protection in Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The synthesis of these strained rings, however, presents considerable challenges, with the choice of the nitrogen protecting group being a critical determinant of the overall success of the synthetic strategy. This guide provides an in-depth comparative analysis of two of the most commonly employed N-protecting groups in azetidine synthesis: the electron-withdrawing p-toluenesulfonyl (Tosyl, Ts) group and the electron-donating tert-butyloxycarbonyl (Boc) group.
The Dichotomy of Nitrogen Protection: A Strategic Choice
The selection of a nitrogen protecting group for azetidine synthesis is not a trivial decision. It profoundly influences the ease of the ring-forming cyclization, the stability of the resulting azetidine, and its subsequent reactivity in diversification reactions. The N-Tosyl and N-Boc groups lie at opposite ends of the electronic spectrum, offering distinct advantages and disadvantages that must be carefully weighed based on the desired synthetic outcome.
The N-Tosyl group , being strongly electron-withdrawing, enhances the acidity of the N-H proton in the acyclic precursor, facilitating its deprotonation and subsequent intramolecular cyclization. However, this same electron-withdrawing nature renders the resulting N-tosylazetidine susceptible to nucleophilic ring-opening, a property that can be either exploited for further functionalization or become a detrimental side reaction.
Conversely, the N-Boc group is electron-donating, which can make the initial cyclization step more challenging, often requiring stronger bases or alternative activation strategies. The resulting N-Boc azetidine, however, is generally more stable towards nucleophilic attack and the Boc group's lability under acidic conditions allows for facile deprotection, making it a popular choice for the synthesis of azetidine-containing building blocks for peptide synthesis and other applications.[1]
Synthesis of N-Tosyl vs. N-Boc Azetidines: A Tale of Two Cyclizations
The most common route to azetidines is the intramolecular cyclization of a γ-amino alcohol or a related precursor with a leaving group at the γ-position.[2] The choice of N-protecting group significantly impacts the conditions required for this key ring-forming step.
N-Tosyl Azetidine Synthesis: Leveraging Enhanced Acidity
The synthesis of N-tosylazetidines often proceeds from N-tosylated 1,3-amino alcohols. The electron-withdrawing tosyl group increases the acidity of the amino alcohol's hydroxyl proton and the sulfonamide proton, facilitating a one-pot cyclization. A common procedure involves the treatment of the N-tosylated amino alcohol with a base to generate the alkoxide, which then displaces a leaving group, often a tosylate group formed in situ from the reaction of the hydroxyl group with excess tosyl chloride.[3][4][5]
Illustrative Experimental Protocol: Synthesis of a Generic N-Tosylazetidine
A solution of the anti-1,3-amino alcohol is refluxed with potassium hydroxide and tosyl chloride to yield the cis-azetidine product.[3] This one-pot protocol offers a straightforward route to N-tosylazetidines, with yields often in the moderate to good range.[3]
Caption: Synthetic workflow for N-Boc azetidine.
Performance Comparison: A Cautious Interpretation of Literature Data
A direct, side-by-side comparison of the two methods under identical conditions for the synthesis of the same azetidine derivative is scarce in the literature. However, by collating data from various sources, a general trend can be observed. It is crucial to note that the following table is for illustrative purposes, and direct comparison of yields should be done with caution due to the differing substrates and reaction conditions.
| Protecting Group | Precursor | Typical Reagents | Typical Yields (%) | Reference |
| N-Tosyl | N-Tosyl-1,3-amino alcohol | TsCl, KOH, reflux | 57-64 | [3] |
| N-Boc | N-Boc-γ-amino alcohol | 1. MsCl, Et₃N; 2. K₂CO₃, reflux | 85 | [2] |
| N-Boc | γ-chloro amine | NaH, THF, rt | 92 | [2] |
From this limited data, it appears that N-Boc protection can lead to higher yields in azetidine synthesis, although this is highly substrate and condition dependent.
Reactivity of N-Protected Azetidines: A Consequence of Electronics
The electronic nature of the N-protecting group not only influences the synthesis of the azetidine ring but also dictates its subsequent reactivity. The considerable ring strain of azetidines (approx. 25.4 kcal/mol) is a driving force for many of their reactions. [6][7]
N-Tosyl Azetidines: Activated for Nucleophilic Ring-Opening
The strongly electron-withdrawing tosyl group activates the azetidine ring towards nucleophilic attack. This can be a powerful tool for the synthesis of functionalized acyclic amines. Lewis or Brønsted acid activation of the nitrogen atom further enhances this reactivity. [3]For example, N-tosyl-2-phenylazetidines undergo ring-opening upon treatment with allylsilanes in the presence of a Lewis acid like BF₃·OEt₂. [3]This reactivity profile makes N-tosyl azetidines valuable intermediates for the synthesis of complex acyclic structures.
N-Boc Azetidines: Platforms for Electrophilic Functionalization
In contrast, the electron-donating Boc group generally stabilizes the azetidine ring against nucleophilic attack. However, the Boc group is known to facilitate the deprotonation of the α-protons, enabling the formation of an α-lithioazetidine species. This organometallic intermediate can then be trapped with a variety of electrophiles, providing a route to α-substituted azetidines. This strategy has been used to introduce a range of substituents at the 2-position of the azetidine ring.
Deprotection: The Final Step
The ease and selectivity of the deprotection step are critical considerations in any synthetic plan. Here again, the N-Tosyl and N-Boc groups offer orthogonal strategies.
Deprotection of N-Tosyl Azetidines
The removal of the N-tosyl group is typically achieved under reductive conditions. A variety of reagents can be employed, including sodium naphthalenide, magnesium in methanol, or samarium iodide. These methods are generally effective but can sometimes be harsh and may not be compatible with other functional groups in the molecule.
Deprotection of N-Boc Azetidines
The N-Boc group is prized for its lability under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent readily cleaves the Boc group to reveal the free amine. [1]These mild conditions are compatible with a wide range of functional groups, making N-Boc a preferred protecting group when the final product requires a free azetidine nitrogen.
Conclusion: A Strategic Decision for the Synthetic Chemist
The choice between N-tosyl and N-Boc protection in azetidine synthesis is a strategic one, with no single "better" option. The decision must be guided by the overall synthetic plan, considering the desired reactivity of the azetidine intermediate and the conditions required for subsequent transformations.
-
Choose N-Tosyl when:
-
Facile cyclization from an amino alcohol is desired.
-
The azetidine is intended to be a precursor for nucleophilic ring-opening reactions to generate functionalized acyclic amines.
-
Harsh reductive deprotection conditions are compatible with the rest of the molecule.
-
-
Choose N-Boc when:
-
A stable azetidine ring is required for further functionalization, particularly through α-lithiation and electrophile trapping.
-
Mild, acidic deprotection is necessary to preserve other sensitive functional groups.
-
The final product requires a free azetidine nitrogen for applications such as peptide synthesis.
-
By carefully considering the distinct electronic properties and the resulting synthetic advantages and disadvantages of both the N-tosyl and N-Boc protecting groups, researchers can make informed decisions to efficiently and effectively construct and functionalize the valuable azetidine scaffold.
References
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]
- Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1766–1771.
- Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903-908.
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Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]
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Azetidine synthesis. Organic Chemistry Portal. [Link]
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
- Singh, G. S. (2023). Azetidine Synthesis. Elsevier.
- Feula, A. (2013).
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]
- Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron Letters, 47(31), 5393–5397.
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperidines with Azetidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Evolution in Scaffold Design
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, integral to the structure of numerous approved drugs. Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility.[1] However, the very properties that make it attractive can also introduce liabilities, primarily related to metabolic instability and off-target effects.[2][3] This has driven the exploration of bioisosteric replacements—the substitution of one functional group with another that retains similar biological activity but possesses an altered, and ideally improved, physicochemical or pharmacokinetic profile.
One of the most powerful and increasingly adopted strategies is the replacement of the six-membered piperidine ring with its smaller, four-membered counterpart, the azetidine.[3][4] This substitution is more than a simple reduction in ring size; it is a strategic maneuver to enhance drug-like properties by introducing conformational rigidity, modulating basicity, and altering metabolic pathways.[2][4][5] This guide provides a comprehensive, data-supported comparison of these two scaffolds, explaining the causal relationships behind their differing behaviors and offering practical insights for their application in drug design.
Part 1: A Head-to-Head Comparison of Core Properties
The decision to switch from a piperidine to an azetidine scaffold is rooted in the fundamental differences in their structure and resulting physicochemical properties.
Structural and Conformational Analysis
The most apparent difference is size. The smaller azetidine ring is more rigid and conformationally constrained than the flexible "chair" and "boat" conformations of piperidine.[2][4] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially increasing affinity. Furthermore, the exit vectors—the angles at which substituents project from the ring—are distinctly different. This can allow for more precise and favorable interactions within a target's binding pocket.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} caption [label="Structural Comparison: Piperidine vs. Azetidine", shape=plaintext, fontcolor="#5F6368"]
Caption: High-level structural differences between piperidine and azetidine rings.
Physicochemical Property Modulation
The structural differences manifest as significant changes in key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an azetidine ring is a well-established tactic to improve aqueous solubility and increase the fraction of sp3 carbons in a molecule, moving away from the "flatland" of planar aromatic compounds that are often associated with poor pharmacokinetic profiles.[4][6][7]
| Property | Piperidine | Azetidine | Rationale and Implication |
| pKa (Conjugate Acid) | ~11.2 - 11.4[8] | ~11.29[9] | While the parent pKa's are similar, substitution patterns on the smaller azetidine ring can lead to more pronounced changes. A lower pKa can reduce unwanted interactions with off-targets like the hERG channel and may alter absorption and distribution properties.[2] |
| logP (Octanol/Water) | -0.13 (Calculated) | -0.36 (Calculated) | Azetidine is inherently less lipophilic. Replacing piperidine with azetidine often reduces the overall logP of a drug candidate, which can improve solubility and reduce non-specific binding. |
| Aqueous Solubility | Miscible[10] | Miscible[9] | In complex drug molecules, the azetidine moiety generally imparts greater aqueous solubility compared to a corresponding piperidine analogue, a highly desirable trait for oral bioavailability.[4][7] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation[2][3] | Resistant to N-dealkylation; shifts metabolism to other parts of the molecule[2][3] | This is a primary driver for the switch. The metabolic pathways common for piperidines are often mitigated, leading to a longer half-life and more predictable pharmacokinetics.[2] |
Part 2: Impact on ADME and Pharmacological Profiles
The true value of the piperidine-to-azetidine switch is realized in its profound impact on a drug candidate's behavior in vivo.
Enhancing Metabolic Stability
A critical liability of many piperidine-containing compounds is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring itself.[2][3]
The azetidine ring, due to its structure and altered electronics, is significantly more resistant to these pathways.[2] A compelling case study involves a series of serotonin-4 (5HT₄) partial agonists.[3] The initial piperidine-containing lead compound was heavily metabolized via N-dealkylation.[3] By replacing the piperidine with an azetidine, the researchers successfully shifted metabolism away from the heterocyclic ring entirely.[2][3] This not only improved metabolic stability but also eliminated the formation of potentially active metabolites, leading to a cleaner pharmacological profile.[2][3]
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Metabolic Pathway Shift", shape=plaintext, fontcolor="#5F6368"]
Caption: Azetidine replacement blocks common metabolic pathways, shifting them elsewhere.
Mitigating Off-Target Effects: The hERG Channel Case
Cardiotoxicity, often mediated by the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, is a major cause of drug candidate failure. Basic amines, particularly those in piperidine rings, are a well-known structural alert for hERG liability.[11]
The lower pKa and more constrained nature of the azetidine ring can significantly reduce a compound's affinity for the hERG channel. This was demonstrated in the optimization of Akt inhibitors, where structural modifications, including the exploration of different heterocyclic rings, were key to reducing hERG blockage and improving the overall safety profile.[11] While not a direct piperidine-to-azetidine swap in this specific study, it highlights the principle that modulating the properties of the basic amine is a valid strategy to mitigate this risk.
| Parameter | Piperidine Analogue (Hypothetical) | Azetidine Analogue (Hypothetical) | Implication |
| hERG IC₅₀ | 1.2 µM | > 30 µM | A greater than 30-fold reduction in hERG affinity significantly de-risks the compound for potential cardiotoxicity. |
| Metabolic T₁̸₂ (HLM) | 15 min | 95 min | A 6-fold increase in metabolic half-life in human liver microsomes (HLM) suggests lower clearance and potentially a longer duration of action in vivo. |
| Target Potency (IC₅₀) | 5 nM | 7 nM | The swap retains potent on-target activity, demonstrating a successful bioisosteric replacement. |
Part 3: Synthetic Considerations and Experimental Protocols
While azetidines offer clear advantages, their synthesis has historically been considered challenging due to inherent ring strain.[4][12][13] However, modern synthetic methodologies have made a wide range of substituted azetidines much more accessible.[5][12][14] Key strategies include intramolecular cyclizations, [2+2] cycloadditions, and ring-opening reactions of strained precursors.[4][12]
Experimental Protocol: Comparative In Vitro Metabolic Stability Assay
To empirically validate the benefits of a piperidine-to-azetidine switch, a head-to-head metabolic stability assay is essential. This protocol provides a robust framework for such a comparison.
Objective: To determine and compare the in vitro half-life (T₁̸₂) and intrinsic clearance (CLᵢₙₜ) of a piperidine-containing compound and its azetidine analogue using pooled human liver microsomes.
Materials:
-
Test Compounds (Piperidine and Azetidine analogues), 10 mM in DMSO
-
Control Compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[15][16]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and analytical plates
Workflow:
Caption: Step-by-step workflow for the human liver microsomal stability assay.
Procedure:
-
Preparation: Thaw HLM on ice.[17] Prepare working solutions of test and control compounds at 1 µM in phosphate buffer.[17] Prepare the HLM suspension to a final concentration of 0.5 mg/mL in phosphate buffer.[18]
-
Incubation Setup: In a 96-well plate, add the HLM suspension to each well. Add the test/control compound working solutions. Include a negative control incubation without the NADPH regenerating system to test for chemical instability.[16][18]
-
Reaction Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17][19]
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[17][18][19]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.[15]
-
Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[15][17]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Half-life (T₁̸₂): T₁̸₂ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / T₁̸₂) * (1 / protein concentration)[19]
-
Conclusion: An Empowered Choice in Drug Design
The bioisosteric replacement of piperidine with azetidine is a potent and validated strategy in modern drug discovery.[2][3][4] It is not merely a tactic for novelty but a data-driven decision to overcome specific, well-characterized liabilities associated with the piperidine scaffold. The primary advantages—enhanced metabolic stability, improved physicochemical properties like solubility, and reduced off-target activity—can significantly increase a compound's probability of success in later stages of development.[2][4] While synthetic accessibility must always be a consideration, recent advances have made azetidines increasingly available building blocks for the medicinal chemist's toolkit.[5][12] By understanding the fundamental principles and applying rigorous experimental validation as outlined in this guide, researchers can leverage this powerful bioisosteric switch to design safer, more effective medicines.
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A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Among the various strategies employed to enhance metabolic stability, the incorporation of specific structural motifs has proven particularly effective. The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a valuable scaffold, frequently demonstrating improved metabolic stability compared to its more common five- and six-membered counterparts, pyrrolidine and piperidine.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of azetidine-containing compounds, supported by experimental data and detailed protocols for researchers in drug development.
The Azetidine Advantage: Why a Four-Membered Ring Enhances Metabolic Stability
The enhanced metabolic stability of azetidines can be attributed to a combination of electronic and conformational factors. The inherent ring strain in the azetidine structure influences its geometry and the basicity of the nitrogen atom, which in turn can affect how the molecule interacts with metabolizing enzymes.[4] While both piperidine and pyrrolidine are generally considered metabolically stable, they are susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[2][3] The unique structural properties of azetidine can hinder these metabolic pathways.[1]
Key factors contributing to the metabolic stability of azetidines include:
-
Structural Rigidity: The rigid nature of the azetidine ring can lock a molecule into a specific conformation that may be less favorable for binding to the active sites of metabolizing enzymes like Cytochrome P450s (CYPs).[1]
-
Modified Basicity (pKa): The pKa of the azetidine nitrogen is influenced by its substitution pattern. This alteration in basicity compared to pyrrolidine and piperidine can impact interactions with enzymes and overall pharmacokinetic properties.[5]
-
Steric Hindrance: Substituents on the azetidine ring can sterically shield potential sites of metabolism, further reducing the rate of enzymatic degradation.
While generally stable, it's important to note that the azetidine ring is not metabolically inert. Ring-opening has been observed, sometimes mediated by bacterial enzymes or through intramolecular decomposition under certain conditions.[4][6][7]
Comparative Metabolic Stability: Azetidine vs. Pyrrolidine and Piperidine
Several studies have highlighted the superior metabolic stability of azetidine-containing compounds when compared directly to their pyrrolidine and piperidine analogs. This is often quantified by measuring the in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower clearance rate indicate greater metabolic stability.
| Compound Series | Azetidine Analog (t½ in HLM) | Pyrrolidine/Piperidine Analog (t½ in HLM) | Key Finding |
| Hypothetical STAT3 Inhibitors | > 60 min | 15-30 min | The azetidine moiety significantly blocks metabolism at the nitrogen-adjacent carbons. |
| Hypothetical Kinase Inhibitors | 45 min | < 10 min | Azetidine substitution prevents rapid N-dealkylation observed in piperidine analogs. |
| Aryl Amide Series | Stable | Rapid intramolecular decomposition | Azetidine amide was a poorer nucleophile, preventing ring-opening decomposition seen in related structures.[4] |
Note: The data in the first two rows are representative examples based on common findings in medicinal chemistry and are intended for illustrative purposes.
Experimental Workflow for Assessing Metabolic Stability
A robust and reproducible in vitro metabolic stability assay is crucial for accurately comparing compounds. The human liver microsome (HLM) assay is a standard in the industry for evaluating Phase I metabolism, primarily mediated by CYP enzymes.[8][9][10]
Caption: Workflow for an in vitro microsomal stability assay.
This protocol is designed to assess the metabolic stability of a test compound by measuring its rate of disappearance over time.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.[8]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[8][11]
-
NADPH Regenerating System (Optional but Recommended): To ensure sustained enzyme activity, a system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase can be used. Alternatively, a final concentration of 1 mM NADPH can be added directly.[10]
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10][11][12]
-
Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound in cold acetonitrile (e.g., 100 ng/mL) to be used for quenching and as an analytical standard.
2. Incubation Procedure:
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the buffer, microsome suspension, and test compound (final concentration typically 1 µM).[10][11]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[8][12]
3. Sample Analysis (LC-MS/MS):
-
Centrifuge the quenched samples to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12][13][14][15][16][17] The use of multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.[12]
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[18]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration)
-
Self-Validating System and Controls: To ensure the trustworthiness of the results, the following controls are essential:
-
Negative Control (-NADPH): An incubation performed without the NADPH cofactor reveals any non-enzymatic degradation or chemical instability of the compound.[10]
-
Positive Control: A compound with a known, moderate rate of metabolism (e.g., verapamil, dextromethorphan) is run alongside the test compounds to verify the metabolic competency of the microsome batch.[12]
-
Blank Control: A sample containing all reaction components except the test compound is used to check for any interfering peaks during LC-MS/MS analysis.[10]
Conclusion
The strategic incorporation of azetidine rings is a proven tactic for enhancing the metabolic stability of drug candidates.[1] By understanding the underlying principles of this stability and employing robust experimental workflows, researchers can effectively prioritize compounds with favorable pharmacokinetic profiles. The detailed microsomal stability assay presented here provides a reliable framework for generating comparative data, enabling informed decisions in the iterative cycle of drug design and optimization. This approach helps to de-risk projects early by identifying metabolic liabilities, ultimately accelerating the path to viable clinical candidates.
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Gross, C., Felsheim, R., & Wackett, L. P. (2008). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 190(14), 4859–4864. Available from: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Attwa, M. W., Abdelhameed, A. S., Kadi, A. A., & Alrabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20087-20095. Available from: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
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Du, Y., Thanapipatsiri, A., Blancas Cortez, J.J. et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nat. Chem. Available from: [Link]
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Al-Majed, A. A., Attwa, M. W., Alrabiah, H., Mostafa, G. A. E., & Kadi, A. A. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2309. Available from: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
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Attwa, M. W., Abdelhameed, A., Kadi, A. A., & Alrabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Semantic Scholar. Available from: [Link]
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Al-Rabiah, H., Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Molecules, 26(18), 5641. Available from: [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
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Al-Rabiah, H., Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 400. Available from: [Link]
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Gross, C., Felsheim, R., & Wackett, L. P. (2008). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 190(14), 4859-4864. Available from: [Link]
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Wang, B., et al. (2025). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. bioRxiv. Available from: [Link]
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Gugole, E., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]
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Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608-1614. Available from: [Link]
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Mykhailiuk, P. K. (2019). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available from: [Link]
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Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-556. Available from: [Link]
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XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
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Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol for Parallel Synthesis in 3D-Fragment Library Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Historically, combinatorial libraries have been dominated by flat, sp²-rich aromatic compounds. While successful, this chemical space is well-explored, and there is a growing consensus that molecules with greater three-dimensional (3D) character offer significant advantages. Increased sp³ content is correlated with improved clinical success rates, enhanced solubility, and reduced promiscuity.
Saturated heterocycles, such as azetidines and oxetanes, are key building blocks for introducing 3D-motifs into molecular scaffolds. Their rigid, non-planar structures can project substituents into distinct vectors of chemical space, enabling more specific and potent interactions with biological targets. This guide provides a comprehensive evaluation of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol , a bifunctional building block designed for the efficient construction of 3,3-disubstituted azetidine libraries through parallel synthesis. We will objectively compare its utility with that of a key alternative, the analogous oxetane building block, 3-(bromomethyl)-3-(hydroxymethyl)oxetane , providing supporting data and experimental protocols to inform your selection process.
The Strategic Advantage of Bifunctional 3,3-Disubstituted Scaffolds
The power of building blocks like this compound lies in their bifunctionality. Possessing two orthogonal reactive handles on a rigid core allows for the rapid and divergent synthesis of compound libraries. One functional group can be used for diversification, while the other can serve as a point of attachment to a larger scaffold or another building block. The 3,3-disubstitution pattern on the azetidine ring is particularly valuable as it creates a quaternary center, projecting the two functional groups in distinct spatial orientations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
